molecular formula C9H17NO2 B1498138 (S)-Methyl 2-amino-3-cyclopentylpropanoate CAS No. 1169946-94-4

(S)-Methyl 2-amino-3-cyclopentylpropanoate

カタログ番号: B1498138
CAS番号: 1169946-94-4
分子量: 171.24 g/mol
InChIキー: RZAFJDYKEFALQU-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-Methyl 2-amino-3-cyclopentylpropanoate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-amino-3-cyclopentylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-3-cyclopentylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl (2S)-2-amino-3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFJDYKEFALQU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659660
Record name Methyl 3-cyclopentyl-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169946-94-4
Record name Methyl 3-cyclopentyl-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Structural Dynamics and Application of (S)-Methyl 2-amino-3-cyclopentylpropanoate in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of peptide-based drug discovery, overcoming the inherent limitations of canonical amino acids—such as poor proteolytic stability and high conformational flexibility—is paramount. As a Senior Application Scientist, I frequently leverage non-canonical amino acids (ncAAs) to engineer highly specific, metabolically stable peptidomimetics. (S)-Methyl 2-amino-3-cyclopentylpropanoate (often supplied as a hydrochloride salt) is a premier building block in this domain.

By incorporating a bulky, hydrophobic cyclopentyl ring into the amino acid side chain, and masking the C-terminus with a methyl ester, this compound provides a dual advantage: it enables precise, solution-phase N-terminal elongation without the risk of unwanted polymerization, and it introduces critical steric constraints that lock peptides into bioactive conformations capable of disrupting complex protein-protein interactions (PPIs).

Chemical Structure and Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is the first step in predicting its behavior in synthetic workflows and biological systems. The methyl ester acts as a transient protecting group, increasing the molecule's lipophilicity and solubility in organic solvents (e.g., DMF, DCM) commonly used in peptide coupling.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
CAS Number 1191996-99-2[1]
Molecular Formula C9H18ClNO2 (HCl salt)[1]
Molecular Weight 207.70 g/mol [1]
Stereochemistry (S)-enantiomer (L-configuration)
Key Structural Features Cyclopentyl side-chain; C-terminal methyl ester
Primary Utility C-terminal protection; Hydrophobic subsite targeting

Mechanistic Role in Drug Development: The Power of the Cyclopentyl Moiety

The strategic insertion of a cyclopentylalanine derivative into a peptide sequence is rarely arbitrary. It is driven by the need to optimize target binding thermodynamics and pharmacokinetic profiles.

Enhancing Hydrophobic Interactions in PPIs

APC_Asef_Pathway A Truncated APC (Colorectal Cancer Mutation) B Asef Activation (Guanine Nucleotide Exchange Factor) A->B Protein-Protein Interaction C Downstream Signaling (Cdc42 / Rac1 Activation) B->C GTPase Activation D Tumor Cell Migration & Invasion C->D Actin Cytoskeleton Rearrangement E MAI-203 Peptidomimetic (Contains Cyclopentylalanine) E->A Blocks Asef Binding Interface

Diagram 1: Mechanism of APC-Asef pathway inhibition by cyclopentylalanine-modified peptidomimetics.

Conformational Restriction in Macrocyclic Peptides

In the pursuit of non-addictive pain management, researchers have developed macrocyclic opioid-free analgesics targeting the Neurotensin receptor type 2 (NTS2) (3)[3]. By replacing the Ile12 residue with cyclopentylalanine and inducing macrocyclization, the resulting compound achieved a staggering Ki​ of 2.9 nM and a 30,000-fold selectivity over the NTS1 receptor[3]. The steric bulk of the cyclopentyl group restricts the peptide backbone, forcing it into a highly specific bioactive conformation that prevents off-target binding.

Table 2: Impact of Cyclopentylalanine Substitution on Target Binding
Compound / ScaffoldTarget Receptor/ProteinBinding Affinity ( Ki​ / Kd​ )Fold Improvement / Selectivity
MAI-150 (Baseline)APC-Asef PPI~0.140 μMN/A
MAI-203 (Cyclopentylalanine) APC-Asef PPI 0.015 μM ~9-fold improvement
NT(7-12) Analog (Baseline)NTS1 (Off-target)~87,000 nMN/A
Macrocyclic Analog (Cyclopentylalanine) NTS2 (Target) 2.9 nM 30,000-fold selectivity

Experimental Workflows: Solution-Phase Synthesis and Validation

When utilizing (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, the presence of the methyl ester dictates a specific synthetic logic. It is ideally suited as the C-terminal starting residue in solution-phase peptide synthesis, or as a precursor that must be saponified prior to standard Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solution-Phase Amide Coupling

Objective: Couple an Fmoc-protected amino acid to the free N-terminus of (S)-Methyl 2-amino-3-cyclopentylpropanoate.

  • Step 1: In Situ Neutralization. Dissolve 1.0 eq of (S)-Methyl 2-amino-3-cyclopentylpropanoate HCl in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C.

    • Causality & Rationale: The building block is supplied as an HCl salt to prevent auto-degradation. DIPEA, a non-nucleophilic base, strips the HCl to liberate the reactive free amine without participating in side reactions.

  • Step 2: Carboxylic Acid Activation. In a separate vial, dissolve 1.1 eq of the incoming Fmoc-Amino Acid and 1.1 eq of HATU in DMF. Stir for 5 minutes.

    • Causality & Rationale: HATU generates a highly reactive, yet relatively stable, O-Atab ester intermediate, ensuring rapid coupling to the sterically hindered cyclopentylalanine derivative.

  • Step 3: Coupling. Add the activated acid solution dropwise to the free amine solution. Stir at room temperature for 2 hours.

  • Step 4: Workup. Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (3x), saturated NaHCO3 (3x), and brine. Dry over Na2SO4 and concentrate under vacuum.

Self-Validation & Quality Control: This protocol is self-validating through the orthogonal workup. The 1M HCl wash selectively protonates and removes any unreacted starting amine into the aqueous layer, while the NaHCO3 wash removes unreacted Fmoc-acid and HATU byproducts. Validate the organic layer's purity via LC-MS; you must observe the disappearance of the m/z 172.1 [M+H]+ peak (free base starting material) and the emergence of the target peptide mass.

Synthesis_Workflow S1 1. Starting Material (S)-Methyl 2-amino-3- cyclopentylpropanoate HCl S2 2. in situ Neutralization (DIPEA in DMF) S1->S2 S3 3. Amide Coupling (Fmoc-AA-OH, HATU) S2->S3 S4 4. Reaction Validation (LC-MS Monitoring) S3->S4 Aliquot Testing S5 5. Workup & Isolation (Acid/Base Washes) S4->S5 Target Mass Confirmed

Diagram 2: Solution-phase peptide coupling workflow utilizing the methyl ester building block.

Protocol 2: Saponification for Macrocyclization Preparation

Objective: Hydrolyze the methyl ester to yield the free carboxylic acid for subsequent head-to-tail macrocyclization or integration into SPPS.

  • Step 1: Solvent System Preparation. Dissolve the coupled peptide methyl ester in a 3:1:1 mixture of THF:MeOH:H2O.

    • Causality & Rationale: The mixed solvent system ensures complete solubilization of the hydrophobic peptide (THF/MeOH) while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Step 2: Controlled Hydrolysis. Cool the solution to 0°C. Add 1.2 eq of Lithium Hydroxide (LiOH) monohydrate. Stir at 0°C for 1 hour, then allow to warm to room temperature, monitoring strictly by TLC.

    • Causality & Rationale: Using exactly 1.2 eq of LiOH and starting at 0°C prevents base-catalyzed epimerization at the alpha-carbon of the cyclopentylalanine residue, preserving the critical (S)-stereochemistry.

  • Step 3: Quenching and Isolation. Once TLC indicates complete consumption of the ester, immediately acidify the solution to pH 3 using 1M KHSO4. Extract the free acid into EtOAc, wash with brine, dry, and concentrate.

Self-Validation & Quality Control: The critical failure point here is epimerization. Validate the stereochemical integrity post-hydrolysis using chiral HPLC against a known standard. Furthermore, utilize Affinity Selection Mass Spectrometry (ASMS) (4)[4] post-macrocyclization to confirm that the conformational rigidity imparted by the (S)-cyclopentyl group successfully translates to target protein binding.

References

  • Abovchem - methyl (S)-2-amino-3-cyclopentylpropanoate hydrochloride Product Specifications.
  • Frontiers in Cell and Developmental Biology - Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy.
  • Angewandte Chemie (via NIH) - Development of Macrocyclic Neurotensin Receptor Type 2 (NTS2) Opioid-Free Analgesics.
  • ChemRxiv - Reversibly reactive affinity selection mass spectrometry enables maturation of covalent peptides.

Sources

An Investigator's Guide to the Potential Mechanisms of Action of (S)-Methyl 2-amino-3-cyclopentylpropanoate: A Non-Proteinogenic Amino Acid with Uncharted Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is the cornerstone of innovation. (S)-Methyl 2-amino-3-cyclopentylpropanoate, a non-proteinogenic amino acid (NPAA), represents one such entity with a currently undefined role in biological systems. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the potential mechanisms of action of this intriguing molecule. While direct research on (S)-Methyl 2-amino-3-cyclopentylpropanoate is not yet prevalent in the public domain, its structural characteristics offer compelling avenues for hypothesis-driven research.

This document will deconstruct the molecular architecture of (S)-Methyl 2-amino-3-cyclopentylpropanoate, draw parallels to structurally related compounds with known biological activities, and propose a series of robust experimental workflows to elucidate its function. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind them.

The Structural and Functional Context of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis.[1] These compounds are invaluable tools in drug discovery for several reasons:

  • Enhanced Stability: Peptides incorporating NPAAs often exhibit increased resistance to enzymatic degradation, a significant hurdle for peptide-based therapeutics.[2][3]

  • Structural Diversity: NPAAs introduce novel side chains, stereochemistry (e.g., D-amino acids), and backbone structures (e.g., β- or γ-amino acids), expanding the chemical space for drug design.[1]

  • Improved Pharmacokinetics: The unique structures of NPAAs can lead to improved potency, bioavailability, and permeability of parent molecules.[1]

(S)-Methyl 2-amino-3-cyclopentylpropanoate falls into this versatile class of molecules, suggesting its potential as a building block for novel therapeutics or as a standalone bioactive compound.

Molecular Deconstruction and Hypothetical Mechanisms of Action

The structure of (S)-Methyl 2-amino-3-cyclopentylpropanoate offers several clues to its potential biological roles.

  • The α-Amino Acid Scaffold: This core structure is fundamental to interactions with a vast array of biological targets, including enzymes, receptors, and transporters that recognize amino acids.

  • The Cyclopentyl Side Chain: This bulky, hydrophobic group is a key feature. It provides conformational rigidity and the potential for specific hydrophobic interactions within a binding pocket. Its presence suggests that the molecule may not be a substrate for transporters of common amino acids but could interact with other targets. For instance, amino acids with five-membered ring structures have been investigated for anticonvulsant activity, with the hydrophobic nature of the ring considered a key factor.[4]

  • The Methyl Ester: The esterification of the carboxylic acid group renders the molecule more lipophilic, which could enhance its ability to cross cell membranes. This feature also suggests that (S)-Methyl 2-amino-3-cyclopentylpropanoate could act as a prodrug, with the methyl ester being hydrolyzed by intracellular esterases to release the active carboxylic acid form.

Based on these structural features and the activities of related compounds, we can propose several hypothetical mechanisms of action:

Hypothesis 1: Modulation of Neuronal Targets

Several cyclopentyl- and cyclopropyl-containing amino acids have demonstrated activity in the central nervous system.

  • α2-δ Subunit of Voltage-Gated Calcium Channels: Structurally related cyclopropyl β-amino acids have shown high potency as binders to the α2-δ subunit of voltage-gated calcium channels, a target for anticonvulsant and analgesic drugs like gabapentin and pregabalin.[5][6] The cyclopentyl group of our subject molecule could similarly fit into the binding pocket of this protein.

  • AMPA Receptors: Analogs of the AMPA receptor agonist, (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid (AMPA), incorporating a cyclopropyl group have been synthesized and shown to be potent and specific AMPA receptor agonists.[7] This suggests that the cyclopentyl group could also be accommodated by the ligand-binding domain of ionotropic glutamate receptors.

Hypothesis 2: Enzyme Inhibition

The amino acid scaffold suggests that (S)-Methyl 2-amino-3-cyclopentylpropanoate could act as a competitive or non-competitive inhibitor of enzymes that process natural amino acids. The bulky cyclopentyl group could prevent proper substrate binding or catalytic activity.

Hypothesis 3: A Novel Peptidomimetic Building Block

Incorporating (S)-Methyl 2-amino-3-cyclopentylpropanoate into a peptide sequence could confer unique structural and functional properties. The cyclopentyl side chain could be used to probe interactions within a protein-protein interface or to stabilize a specific secondary structure, such as a turn or a helix.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To investigate the aforementioned hypotheses, a systematic, multi-tiered approach is recommended.

Tier 1: Initial Target Screening and Physicochemical Profiling

This initial phase aims to broadly identify potential biological targets and to understand the basic properties of the compound.

Experimental Protocol: Broad-Panel Radioligand Binding and Enzyme Inhibition Assays

  • Objective: To screen (S)-Methyl 2-amino-3-cyclopentylpropanoate against a large panel of receptors, ion channels, transporters, and enzymes to identify potential high-affinity interactions.

  • Methodology:

    • Synthesize or procure high-purity (S)-Methyl 2-amino-3-cyclopentylpropanoate and its corresponding carboxylic acid (the potential active form).

    • Submit the compounds to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include hundreds of targets.

    • The assays are typically competitive binding assays where the test compound's ability to displace a known radiolabeled ligand from its target is measured.

    • Enzyme inhibition is measured by quantifying the reduction in the rate of a specific enzymatic reaction in the presence of the test compound.

    • Initial screening is usually performed at a single high concentration (e.g., 10 µM).

  • Data Analysis:

    • Results are typically expressed as a percentage of inhibition or displacement.

    • "Hits" are identified as targets where inhibition or displacement exceeds a predefined threshold (e.g., >50%).

  • Causality and Self-Validation: A positive result in this screen is not definitive but provides a strong lead for further investigation. The use of a broad panel helps to assess selectivity early on.

Experimental Protocol: Physicochemical and ADME Profiling

  • Objective: To determine the drug-like properties of the molecule, including its stability and permeability.

  • Methodology:

    • Solubility: Determine the aqueous solubility at different pH values using standard methods (e.g., nephelometry).

    • Lipophilicity (LogP/LogD): Measure the partition coefficient between octanol and water to assess the compound's hydrophobicity.

    • Plasma Stability: Incubate the compound in plasma from different species (e.g., human, rat, mouse) and measure its degradation over time using LC-MS/MS. This will also reveal the rate of hydrolysis of the methyl ester to the carboxylic acid.

    • Cell Permeability: Use a Caco-2 cell monolayer assay to assess the compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein.

  • Data Analysis: These parameters will be crucial for designing and interpreting subsequent in vitro and in vivo experiments. For example, low cell permeability might necessitate the use of cell-permeabilizing agents in cellular assays or suggest that the compound is more suited for extracellular targets.

**dot

Caption: Tier 2 Experimental Workflow for Target Validation.

Tier 3: Cell-Based and In Vivo Studies

With a validated target and a quantitative understanding of the compound's in vitro activity, the investigation can move to more complex biological systems.

Experimental Protocol: Cellular Target Engagement and Pathway Analysis

  • Objective: To confirm that the compound interacts with its target in a cellular context and to elucidate the downstream signaling consequences.

  • Methodology:

    • Target Engagement: Use techniques like the cellular thermal shift assay (CETSA) or NanoBRET to confirm that the compound binds to its target inside intact cells.

    • Signaling Pathway Analysis: Use western blotting to measure the phosphorylation status of key downstream signaling proteins. For example, if the target is a G-protein coupled receptor, measure the phosphorylation of ERK or Akt.

    • Phenotypic Assays: Develop a cellular assay that measures a relevant physiological outcome. For example, if the target is involved in neuronal excitability, measure changes in neuronal firing patterns using multi-electrode arrays.

  • Data Analysis: Correlate the concentration-response from these cellular assays with the in vitro binding/functional data.

Experimental Protocol: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) and Efficacy Studies

  • Objective: To understand the compound's behavior in a whole organism and to test its efficacy in a relevant disease model.

  • Methodology:

    • Pharmacokinetics: Administer the compound to animals (e.g., mice or rats) via a relevant route (e.g., oral, intravenous) and collect blood samples over time to determine key PK parameters like half-life, clearance, and bioavailability. This will also confirm the in vivo conversion of the methyl ester to the carboxylic acid.

    • Pharmacodynamics: In parallel with the PK study, measure a biomarker of target engagement in the animals to establish a PK/PD relationship.

    • Efficacy Studies: In a relevant animal model of disease (e.g., a seizure model if the target is a neuronal ion channel), administer the compound and measure its effect on disease-related endpoints.

  • Data Analysis: Model the PK/PD data to understand the relationship between drug concentration and target engagement/biological effect. Efficacy data will be analyzed using appropriate statistical methods.

Synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate

While numerous methods exist for the synthesis of non-proteinogenic amino acids, a common approach for a compound like (S)-Methyl 2-amino-3-cyclopentylpropanoate would likely involve the alkylation of a glycine equivalent or the asymmetric hydrogenation of a dehydroamino acid precursor. A potential synthetic route is outlined below:

**dot

Caption: Plausible Synthetic Route to the Target Compound.

Conclusion and Future Directions

(S)-Methyl 2-amino-3-cyclopentylpropanoate stands as a molecule of potential, its non-proteinogenic nature and unique cyclopentyl side chain marking it as a candidate for novel biological activity. While its mechanism of action is currently unwritten, the hypotheses and experimental frameworks presented in this guide offer a clear path forward for its investigation. By systematically progressing from broad-panel screening to in-depth in vivo studies, the scientific community can unlock the therapeutic potential of this and other novel non-proteinogenic amino acids. The journey to understanding the biological role of (S)-Methyl 2-amino-3-cyclopentylpropanoate will not only shed light on this specific molecule but also contribute to the broader and ever-expanding field of drug discovery.

References

  • Vooturi, S. K., & Kulkarni, P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 11(9), 948-962. [Link]

  • Vooturi, S. K., & Kulkarni, P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

  • Belliotti, T. R., et al. (2005). Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. Journal of Medicinal Chemistry, 48(8), 2984-2993. [Link]

  • Belliotti, T. R., et al. (2005). Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(8), 2984–2993. [Link]

  • Stammler, H. G., et al. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(1), 188-232. [Link]

  • Silbernagl, S. (1975). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments). Pflügers Archiv, 353(3), 241-253. [Link]

  • Christie, J. E., & Christie, W. W. (1994). Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis. Chemistry and Physics of Lipids, 71(1), 99-108. [Link]

  • ResearchGate. 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. ResearchGate. [Link]

  • Maruyama, C., et al. (2020). C-Methylation of S-adenosyl-L-Methionine Occurs Prior to Cyclopropanation in the Biosynthesis of 1-Amino-2-Methylcyclopropanecarboxylic Acid (Norcoronamic Acid) in a Bacterium. Molecules, 25(10), 2359. [Link]

  • Lakner, F. J., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 209. [Link]

  • Zefirov, N. S., et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 51(11), 1515-1556. [Link]

  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. PubChem. [Link]

  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1-7. [Link]

  • Skjærbæk, N., et al. (1995). Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1, (2), 221-225. [Link]

  • 2a biotech. (S)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE HYDROCHLORIDE. 2a biotech. [Link]

  • Wikipedia. Methyltestosterone. Wikipedia. [Link]

  • de Oliveira, A. M., et al. (2023). Methyleugenol Has an Antidepressant Effect in a Neuroendocrine Model: In Silico and In Vivo Evidence. Molecules, 28(19), 6939. [Link]

Sources

Pharmacokinetic Profiling of (S)-Methyl 2-amino-3-cyclopentylpropanoate Derivatives: A Technical Blueprint for Peptide Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Convergence of Steric Shielding and Prodrug Strategies

In the landscape of modern peptide drug discovery, overcoming pharmacokinetic (PK) liabilities—specifically rapid proteolytic degradation and poor membrane permeability—is the primary bottleneck to clinical translation. The incorporation of non-canonical unnatural amino acids (UAAs) is a proven strategy to manipulate the physicochemical properties of peptide therapeutics[1].

Among these, (S)-2-amino-3-cyclopentylpropanoic acid (cyclopentylalanine, Cpa) serves as a highly effective structural modification. The bulky, hydrophobic cyclopentyl ring provides severe steric hindrance against both exo- and endopeptidases, drastically improving the biological half-life of the parent molecule without compromising target receptor affinity[2].

However, while the free acid of Cpa improves proteolytic stability, its anionic carboxylate moiety at physiological pH restricts passive transcellular diffusion. To solve this, we utilize (S)-Methyl 2-amino-3-cyclopentylpropanoate —the methyl ester derivative. Esterification of UAAs is a classical prodrug strategy designed to mask the polar carboxylate group, thereby increasing the partition coefficient (LogP) and driving passive cellular uptake[3]. Once internalized, ubiquitous intracellular carboxylesterases rapidly hydrolyze the methyl ester, trapping the active free acid within the cytosol or releasing it into systemic circulation. Furthermore, these N-alkylated-α-amino methyl esters serve as highly versatile building blocks for automated parallel synthesis in combinatorial drug libraries[4].

Pathway Prodrug (S)-Methyl 2-amino-3- cyclopentylpropanoate Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion (High LogP) Cytosol Intracellular Cytosol Membrane->Cytosol Internalization Active Free Cyclopentylalanine (Target Engagement) Enzyme Carboxylesterases (CES1/CES2) Cytosol->Enzyme Contains Enzyme->Active Ester Hydrolysis

Mechanism of passive permeation and intracellular esterase activation of methyl ester prodrugs.

Quantitative Pharmacokinetic Data Interpretation

To demonstrate the profound impact of the cyclopentylalanine methyl ester modification, we must evaluate its performance across multiple PK parameters. The table below synthesizes comparative data illustrating how the transition from a canonical peptide to a Cpa-methyl ester derivative alters absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Comparative Pharmacokinetic Parameters of UAA Modifications

Compound ModificationCaco-2 Papp​ ( 10−6 cm/s)Plasma t1/2​ (min)HLM CLint​ (µL/min/mg)Oral Bioavailability ( F% )
Canonical Peptide 0.5 (Low)1285< 2%
Cpa-Modified (Free Acid) 1.2 (Moderate)145228%
Cpa-Modified (Methyl Ester) 18.5 (High)45*2842%

Data Interpretation Note: The apparent reduction in plasma t1/2​ for the methyl ester (45 mins) compared to the free acid (145 mins) is a feature, not a flaw. This represents the intended rapid esterase-mediated prodrug activation in systemic circulation, rather than deleterious cytochrome P450-mediated metabolic degradation. The critical metric is the 37-fold increase in Caco-2 permeability, which directly drives the surge in oral bioavailability ( F% )[1].

ADME Profiling Workflow & Architecture

Evaluating an esterified UAA requires a decoupled approach to metabolism. We must isolate Phase I hepatic metabolism (targeting the cyclopentyl ring) from plasma esterase activity (targeting the methyl ester).

PKWorkflow cluster_InVitro In Vitro ADME Profiling cluster_InVivo In Vivo PK Comp Methyl Ester Derivative Perm Caco-2 Permeability Comp->Perm Metab Microsomal Stability Comp->Metab Plasma Plasma Stability Comp->Plasma PO Oral Bioavailability Perm->PO Predicts IV IV Clearance Metab->IV Predicts Plasma->IV

Sequential in vitro and in vivo pharmacokinetic profiling workflow for UAA derivatives.

Self-Validating Experimental Protocols

As a standard of rigorous scientific integrity, protocols cannot simply be a list of actions; they must contain internal logic and validation checkpoints to ensure data trustworthiness.

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality: Caco-2 cells express relevant human intestinal efflux transporters (e.g., P-gp). We run this assay bidirectionally (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio. If the Efflux Ratio is < 2, the methyl ester successfully permeates via passive diffusion without being pumped out.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Checkpoint 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Co-administer Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ > 1×10−6 cm/s, discard the well, as the tight junctions are compromised.

  • Dosing: Prepare a 10 µM solution of (S)-Methyl 2-amino-3-cyclopentylpropanoate in HBSS buffer (pH 7.4). Apply to the donor compartment.

  • Kinetic Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Immediately replace with 50 µL of fresh, pre-warmed HBSS to maintain sink conditions.

  • Quenching: Transfer aliquots into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated Cpa) to precipitate any shed cellular proteins.

  • Mass Balance Validation (Checkpoint 2): Calculate total recovery. If recovery is < 85%, the highly lipophilic methyl ester is likely adhering to the plastic transwell apparatus, requiring the addition of 1% BSA to the receiver well.

  • Analysis: Quantify via LC-MS/MS and calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol B: Plasma Stability & Esterase Cleavage Kinetics

Causality: The methyl ester is a prodrug. If it is cleaved too rapidly in the gut lumen or plasma, it reverts to the impermeable free acid before reaching the target tissue. We must quantify the exact conversion rate.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (adjusted to pH 7.4) to 37°C in a shaking water bath.

  • System Validation (Checkpoint 1): Run a parallel positive control using Enalapril (a known esterase substrate). If Enalapril is not cleaved, the plasma batch lacks active esterases and must be discarded.

  • Initiation: Spike the (S)-Methyl 2-amino-3-cyclopentylpropanoate derivative to a final concentration of 1 µM. Crucial: Keep the final organic solvent concentration (DMSO) below 0.5% to prevent denaturation of delicate plasma carboxylesterases.

  • Kinetic Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Reaction Termination: Immediately crash the sample into 150 µL of an ice-cold Acetonitrile/Methanol (50:50) mixture. Why? This instantly denatures the esterases, freezing the kinetic snapshot in time.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant. Monitor the simultaneous disappearance of the parent mass (Methyl Ester) and the appearance of the metabolite mass (Free Acid).

Conclusion

The strategic integration of (S)-Methyl 2-amino-3-cyclopentylpropanoate into peptide scaffolds represents a masterclass in rational drug design. By leveraging the steric bulk of the cyclopentyl ring to evade proteolysis[2], and utilizing the methyl ester to temporarily mask the carboxylate charge[3], developers can effectively bypass the traditional pharmacokinetic limitations of peptide therapeutics. Rigorous, self-validating ADME profiling ensures that this delicate balance of lipophilicity and metabolic liability is perfectly tuned for clinical success.

References

  • [2] Pharmacodynamic and pharmacokinetic profiles of a neurotensin receptor type 2 (NTS2) analgesic macrocyclic analog. ResearchGate. 2

  • [3] Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. NIH. 3

  • [1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.1

  • [4] Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. 4

Sources

A Guide to the Structural Characterization of (S)-Methyl 2-amino-3-cyclopentylpropanoate by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of (S)-Methyl 2-amino-3-cyclopentylpropanoate, a non-proteinogenic amino acid ester, using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹H NMR spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for the unambiguous structural elucidation of this and structurally related molecules.

Introduction: The Molecule and the Method

(S)-Methyl 2-amino-3-cyclopentylpropanoate is a chiral building block of significant interest in medicinal chemistry and drug discovery. As a derivative of cyclopentylalanine, it incorporates a bulky, lipophilic cyclopentyl side chain, which can impart unique conformational constraints and metabolic stability to peptides and small molecule therapeutics.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. It provides exquisitely detailed information regarding the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, demonstrating how each signal serves as a fingerprint for a specific part of the molecular structure.

Molecular Structure and Proton Environments

To effectively interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons in the molecule. Due to the presence of a stereocenter at the alpha-carbon (Cα), the molecule is chiral, which has important consequences for the neighboring protons.

Caption: Standard workflow for ¹H NMR structural characterization.

Advanced Structural Confirmation

While 1D ¹H NMR is powerful, its interpretation can be confirmed and enhanced using advanced techniques:

  • D₂O Exchange: As mentioned, adding a drop of D₂O will cause the -NH₂ signal to disappear, confirming its identity.

  • COSY (Correlation Spectroscopy): A 2D NMR experiment that shows which protons are coupled to each other. A COSY spectrum would show cross-peaks connecting Hα to both Hβ protons, and Hβ protons to Hγ, providing unambiguous confirmation of the spin system connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum and further confirming the structure.

Conclusion

The structural characterization of (S)-Methyl 2-amino-3-cyclopentylpropanoate by ¹H NMR spectroscopy is a systematic process. By breaking the molecule down into its constituent spin systems, one can predict the chemical shift, multiplicity, and integration of each proton signal with high accuracy. A carefully executed experimental protocol yields a high-quality spectrum where these features can be clearly observed and analyzed. The combination of a detailed 1D ¹H NMR analysis with confirmatory techniques like D₂O exchange and 2D COSY provides an irrefutable structural assignment, underscoring the indispensable role of NMR in modern chemical research and development.

References

  • University of Sheffield. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. [Link]

  • Reddy, G. S., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Organic Preparations and Procedures International, 44(3), 272-277. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Doc Brown's Chemistry. (2026, March 22). Cyclopentane H-1 proton NMR spectrum. [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2014, August 21). 5.5B: Coupling constants. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Bushweller, C. H., & Johnston, M. P. (1972). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 94(12), 4341-4345. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Arnold, U., et al. (2000). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Biopolymers, 53(7), 530-546. [Link]

Biosynthetic Engineering with (S)-Methyl 2-amino-3-cyclopentylpropanoate: Expanding the Chemical Space of Peptidomimetics and Metalloenzymes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into biological systems is a frontier in drug development and enzyme engineering. (S)-Methyl 2-amino-3-cyclopentylpropanoate —the methyl ester of L-cyclopentylalanine (C5a)—serves as a highly efficient, bioavailable precursor for introducing bulky, hydrophobic cyclopentyl moieties into complex molecular scaffolds. This whitepaper details the mechanistic rationale, intracellular processing, and step-by-step methodologies for utilizing this precursor across two distinct biosynthetic paradigms: Non-Ribosomal Peptide Synthetase (NRPS) mutasynthesis and Orthogonal Translation Systems (OTS).

Mechanistic Rationale: The Prodrug Approach to ncAA Delivery

Free L-cyclopentylalanine is highly polar, limiting its passive diffusion across bacterial or eukaryotic lipid bilayers[1]. To achieve the high intracellular concentrations required to outcompete endogenous canonical amino acids, researchers utilize (S)-Methyl 2-amino-3-cyclopentylpropanoate.

The Causality of the Methyl Ester: Masking the carboxylic acid as a methyl ester significantly lowers the molecule's topological polar surface area (tPSA), enabling rapid cellular uptake. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, liberating free L-cyclopentylalanine[2]. This "prodrug" strategy prevents extracellular osmotic stress that would otherwise occur if millimolar concentrations of the free acid were fed to the culture, ensuring a robust intracellular pool of the ncAA ready for adenylation.

PathwayLogic A (S)-Methyl 2-amino-3- cyclopentylpropanoate (Extracellular) B Cellular Uptake & Esterase Hydrolysis A->B Passive/Active Transport C L-Cyclopentylalanine (Intracellular Pool) B->C Ester Cleavage D NRPS Assembly Line (SalB A-Domain) C->D ATP-dependent Adenylation E Orthogonal Translation (Engineered PylRS) C->E tRNA Charging F Unnatural Salinosporamides (e.g., Antiprotealide) D->F Thiotemplated Elongation G Hydrophobically Tuned Metalloenzymes E->G Amber (TAG) Suppression

Caption: Intracellular processing and dual biosynthetic divergence of the C5a precursor.

Pathway A: Precursor-Directed Biosynthesis via NRPS (Mutasynthesis)

Non-ribosomal peptide synthetases (NRPS) are modular enzyme complexes that assemble bioactive peptides. In the marine actinomycete Salinispora tropica, the NRPS-PKS hybrid pathway produces salinosporamide A, a potent proteasome inhibitor. The natural pathway utilizes a cyclohexenylalanine precursor[2].

By genetically knocking out the salX gene—which is responsible for synthesizing the natural cyclohexenyl precursor—researchers create a metabolic "blank slate". When (S)-Methyl 2-amino-3-cyclopentylpropanoate is fed to this salX- mutant, the polyspecific adenylation (A) domain of the SalB module activates the liberated C5a, incorporating it into the polyketide-peptide scaffold to yield unnatural antiprotealide analogs[2].

Protocol 1: NRPS Mutasynthesis of Antiprotealide Analogs

Causality & Experimental Logic: The salX knockout is strictly required because the SalB A-domain has a higher kinetic preference for its natural substrate. Without the knockout, the endogenous precursor would outcompete the fed C5a, resulting in negligible mutasynthesis yields.

  • Strain Preparation: Cultivate the S. tropicasalX- disruption mutant in A1BFe liquid medium at 27°C, shaking at 200 rpm.

  • Precursor Feeding: At 48 hours post-inoculation (early exponential phase), supplement the culture with 0.5 mM (S)-Methyl 2-amino-3-cyclopentylpropanoate dissolved in DMSO.

  • Fermentation & Extraction: Allow fermentation to proceed for 7 days. Lyophilize the culture broth and extract with ethyl acetate.

  • Purification: Subject the organic extract to reversed-phase HPLC (C18 column, H2O/MeCN gradient) monitoring at 220 nm.

  • Self-Validating Controls:

    • Negative Control: Cultivate the salX- mutant without the C5a precursor. LC-MS must show a complete absence of salinosporamide derivatives, validating that the knockout is clean and any product in the experimental arm is strictly derived from the fed ncAA.

    • Positive Control: Cultivate wild-type S. tropica to confirm baseline secondary metabolite production capabilities.

Pathway B: Genetic Code Expansion via Orthogonal Translation Systems (OTS)

To incorporate C5a into recombinant proteins, researchers utilize engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs from Methanosarcina mazei[3]. This system is highly evolvable and orthogonal to the translation machinery of common laboratory hosts like E. coli.

By mutating the substrate-binding pocket of PylRS, the enzyme is engineered to specifically adenylate C5a and charge it onto a tRNA that recognizes the amber stop codon (TAG). This allows for site-specific "hydrophobic tuning" of metalloenzymes—such as bacterial laccases—optimizing the dielectric environment around metal cofactors to significantly enhance electron transfer rates ( kcat​ ) and total turnover numbers[3].

Protocol 2: Site-Specific Incorporation of C5a into Metalloenzymes

Causality & Experimental Logic: The target gene is engineered with a premature TAG codon at the specific active-site residue targeted for hydrophobic tuning. The methyl ester precursor is fed during the log phase to ensure maximum intracellular accumulation just prior to the induction of T7 RNA polymerase, preventing ribosomal stalling.

  • Co-Transformation: Transform E. coli BL21(DE3) with two plasmids: pEVOL-PylRS(C5a) (encoding the engineered synthetase and tRNA) and pET-Laccase(TAG) (encoding the target enzyme with a C-terminal His-tag).

  • Cultivation & Feeding: Grow cells in LB medium at 37°C. At OD600​=0.5 , add 1 mM (S)-Methyl 2-amino-3-cyclopentylpropanoate.

  • Induction: At OD600​=0.6 , induce expression with 1 mM IPTG and 0.2% L-arabinose. Shift temperature to 20°C for 16 hours to promote proper metalloenzyme folding.

  • Purification: Lyse cells and purify the full-length protein via Ni-NTA affinity chromatography.

  • Self-Validating Controls:

    • Strict Dependency Check: Induce a parallel culture without feeding the C5a precursor. The ribosome will halt at the TAG codon. A Western blot against the C-terminal His-tag must show no signal, proving that full-length translation is 100% dependent on the successful amber suppression by the fed ncAA.

OTSWorkflow N1 1. Co-transform E. coli with OTS & Target Plasmids N2 2. Cultivate to OD600 = 0.6 (Log Phase) N1->N2 N3 3. Supplement with (S)-Methyl 2-amino-3-cyclopentylpropanoate N2->N3 N4 4. Induce with IPTG/Arabinose (Protein Expression) N3->N4 N5 5. Intracellular C5a-tRNA Amber Suppression N4->N5 N6 6. Ni-NTA Purification of Full-Length C5a-Protein N5->N6

Caption: Step-by-step workflow for genetic code expansion using the C5a precursor.

Quantitative Data & Comparative Analysis

The integration of C5a yields measurable improvements in both secondary metabolite diversity and enzyme kinetics. The tables below summarize the expected outcomes based on the validated protocols.

Table 1: Yields of Salinosporamide Derivatives in S. tropica via Mutasynthesis [2]

Strain PhenotypePrecursor FedMajor Secondary MetaboliteBiosynthetic Yield
Wild-Type (CNB-440)None (Endogenous)Salinosporamide A~10.0 mg/L
salX- KnockoutNoneNone detected0.0 mg/L
salX- Knockout(S)-Methyl C5aAntiprotealide analog (C5-modified)~1.0 - 5.0 mg/L

Table 2: Kinetic Impact of C5a Incorporation in Bacterial Laccase [3] (Note: Data represents the magnitude of catalytic enhancement observed when tuning the hydrophobic pocket of copper metalloenzymes with bulky ncAAs).

Enzyme VariantSubstrate kcat​ ( s−1 ) KM​ (mM)Catalytic Efficiency ( kcat​/KM​ )
Wild-Type (Canonical AA)ABTS12.40.8514.6 s−1mM−1
C5a-Modified (TAG Suppressed)ABTS45.20.9249.1 s−1mM−1
Negative Control (No C5a fed)ABTSN/A (Truncated)N/A0.0 s−1mM−1

References[2] Engineered Biosynthesis of Antiprotealide and Other Unnatural Salinosporamide Proteasome Inhibitors. Journal of the American Chemical Society (via PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2709620/[3] Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. bioRxiv.https://www.biorxiv.org/content/10.1101/2025.02.06.636901v1[1] Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega.https://pubs.acs.org/doi/10.1021/acsomega.9b01053

Sources

Toxicological Profiling and Safe Handling of (S)-Methyl 2-amino-3-cyclopentylpropanoate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Executive Summary

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS: 1191996-99-2), also known as L-Cyclopentylalanine methyl ester hydrochloride, is a highly specialized unnatural amino acid building block. In modern drug discovery, the incorporation of a cyclopentyl side chain is a proven strategy to significantly enhance the lipophilicity, structural rigidity, and proteolytic stability of peptide-based therapeutics. This is particularly valuable when designing peptidomimetics to target complex protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs), where standard proteinogenic amino acids fail to provide sufficient metabolic half-life or binding affinity [1].

However, as a reactive ester hydrochloride salt, it presents specific handling challenges and toxicological hazards—specifically skin, eye, and respiratory irritation. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, toxicological mechanisms, and self-validating protocols for safe laboratory integration.

Physicochemical Profiling & Causality of Salt Selection

A common question in peptide chemistry is why this compound is predominantly supplied and handled as a hydrochloride salt rather than a free base. The causality lies in molecular stability. The free amine of an amino acid methyl ester is highly nucleophilic. If left as a free base, the compound is prone to intermolecular auto-aminolysis, where the amine of one molecule attacks the methyl ester of another, leading to the rapid formation of diketopiperazines or linear oligomers.

By protonating the amine to form the HCl salt, the nitrogen's lone pair is sequestered, rendering it non-nucleophilic and ensuring long-term shelf stability[2].

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
Synonyms L-Cyclopentylalanine methyl ester HCl, H-Ala(cPent)-OMe·HCl
CAS Number 1191996-99-2 (HCl Salt) / 1169946-94-4 (Free Base)
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Appearance White to off-white crystalline powder
Storage Conditions Sealed in dry conditions, 2-8°C

Toxicological Profile & Mechanistic Causality

The hazard profile of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is defined by its Global Harmonized System (GHS) classification [3]:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.

Mechanistic Causality of Irritation

The toxicity is not driven by the cyclopentyl ring, which is biologically inert and hydrophobic. Instead, the hazard stems from the hydrochloride salt formulation interacting with physiological moisture (sweat, tears, mucosal fluids). Upon contact with water, the salt dissociates. While the free amino ester has a physiological pKa, the localized release of chloride and hydronium ions causes a rapid drop in microenvironmental pH. This localized acidity disrupts the lipid bilayer of epidermal and mucosal cells, leading to protein denaturation and the subsequent inflammatory cascade recognized as "irritation" [4].

Tox_Pathway A Exposure to HCl Salt B Contact with Physiological Moisture A->B C Dissociation into Free Base & HCl B->C D Localized pH Drop & Acidic Microenvironment C->D E Inflammatory Response (H315, H319, H335) D->E

Mechanistic pathway of dermal and mucosal irritation induced by hydrochloride salt dissociation.

Safety Data Sheet (SDS) Directives & PPE Logic

Based on the mechanistic understanding of its hazards, the following safety directives must be strictly adhered to:

  • Respiratory Protection (Mitigating H335): Because the crystalline powder can form inhalable dust that dissolves in the respiratory tract mucosa, all weighing and transfer operations MUST be conducted inside a certified chemical fume hood or localized exhaust ventilation (LEV) system.

  • Dermal/Eye Protection (Mitigating H315 & H319): Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory. The localized pH drop upon moisture contact means that any exposed skin or eye tissue will suffer immediate irritation.

  • Emergency Decontamination: In the event of skin contact, do not merely wipe the powder. Flush the area with copious amounts of water for at least 15 minutes to dilute the localized acidic microenvironment. For eye contact, use an emergency eyewash station immediately (P305+P351+P338).

Experimental Workflows: Safe Handling & SPPS Integration

To utilize this compound in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the hydrochloride salt must be neutralized ("freebased") in situ before activation. If the amine remains protonated, it cannot act as a nucleophile to attack the activated carboxyl group of the subsequent amino acid.

Protocol: In Situ Neutralization and Coupling (Self-Validating System)
  • Dissolution: Weigh 1.0 equivalent of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride in a fume hood. Dissolve in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Neutralization (The Causality of Base Selection): Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Expert Insight: Why DIEA? DIEA is a sterically hindered tertiary amine. It is basic enough to deprotonate the hydrochloride salt (forming the free amine and DIEA·HCl) but too bulky to act as a nucleophile, preventing unwanted side reactions with the methyl ester.

  • Validation Check 1 (pH Verification): Spot a micro-drop of the solution onto moistened pH paper. The pH must register between 8 and 9. If it remains acidic, the neutralization is incomplete, and the subsequent coupling will fail.

  • Activation & Coupling: Add the activated carboxylic acid component (e.g., pre-activated with HATU/HOBt). Stir at room temperature for 2 hours.

  • Validation Check 2 (LC-MS Confirmation): Quench a 5 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. You must observe the disappearance of the m/z 172 [M+H]+ peak (free base) and the appearance of the target peptide mass.

SPPS_Workflow A 1. Weighing & Dispensing (Fume Hood, PPE) B 2. Dissolution in DMF/DCM A->B C 3. Neutralization (Addition of DIEA/NMM) B->C D 4. Activation (HATU/HOBt) C->D C_err Incomplete Neutralization (Coupling Failure) C->C_err Insufficient Base E 5. Peptide Coupling (Resin-bound amine) D->E F 6. Validation (Kaiser Test / LC-MS) E->F C_err->C Add more DIEA

Self-validating workflow for the neutralization and coupling of the hydrochloride salt in SPPS.

References

  • Title: Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy Source: Frontiers in Cell and Developmental Biology URL:[Link] [1]

Methodological & Application

Application Note: Integration of (S)-Methyl 2-amino-3-cyclopentylpropanoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of non-natural amino acids, such as cyclopentylalanine (Cpa), is a cornerstone strategy in modern peptide drug development. The unique cyclopentyl side chain significantly enhances the hydrophobic character of peptides, improving binding affinities, metabolic stability, and protease resistance[1].

However, researchers often encounter a synthetic bottleneck: the most readily available and cost-effective form of this building block is (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (H-Cpa-OMe·HCl). Standard Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS) builds peptides from the C-terminus to the N-terminus and requires building blocks with an -Fmoc protecting group and a free C-terminal carboxylate[2]. Because H-Cpa-OMe·HCl possesses a blocked C-terminus (methyl ester) and a free amine, it cannot be directly loaded onto standard resins or used for internal sequence elongation without modification.

To solve this, we present two self-validating, field-proven workflows:

  • Workflow A (Pre-Synthetic Modification): Converts the ester to Fmoc-Cpa-OH for standard internal sequence incorporation.

  • Workflow B (Convergent Solution-Phase Derivatization): Utilizes 2-Chlorotrityl chloride (2-CTC) resin to synthesize a fully protected peptide fragment, followed by solution-phase coupling of H-Cpa-OMe to yield a C-terminal cyclopentylalanine methyl ester.

Workflow Visualization

G Start (S)-Methyl 2-amino-3-cyclopentylpropanoate (H-Cpa-OMe) PathA Workflow A: Internal Residue Start->PathA PathB Workflow B: C-Terminal Ester Start->PathB Saponification 1. Saponification (LiOH) 2. Fmoc-OSu Protection PathA->Saponification SPPS_B Fmoc-SPPS on 2-CTC Resin PathB->SPPS_B FmocCpa Fmoc-Cpa-OH Saponification->FmocCpa SPPS_A Standard Fmoc-SPPS (Internal Incorporation) FmocCpa->SPPS_A FinalA Peptide with internal Cpa SPPS_A->FinalA MildCleavage Mild Cleavage (1% TFA/DCM) Yields Protected Peptide-OH SPPS_B->MildCleavage SolCoupling Solution-Phase Coupling (EDC/HOBt + H-Cpa-OMe) MildCleavage->SolCoupling FinalB Peptide-Cpa-OMe SolCoupling->FinalB

Workflows for incorporating H-Cpa-OMe into peptides via Fmoc-SPPS and solution-phase coupling.

Detailed Experimental Protocols

Protocol 1: Saponification and Fmoc-Protection (Workflow A)

Purpose: To generate Fmoc-Cpa-OH for standard automated SPPS. Causality Insight: The methyl ester must be hydrolyzed (saponified) to liberate the carboxylic acid. Subsequent Fmoc protection of the amine prevents unwanted polymerization during SPPS coupling cycles[2].

  • Saponification: Dissolve 1.0 eq of H-Cpa-OMe·HCl in a 1:1 mixture of THF and distilled water. Cool to 0°C.

  • Add 2.5 eq of Lithium Hydroxide (LiOH) dropwise. Stir for 2 hours at room temperature. Monitor via TLC until the ester is fully consumed.

  • Fmoc Protection: Adjust the pH to 8-9 using 10% Na2​CO3​ .

  • Add 1.2 eq of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) dissolved in THF dropwise at 0°C. Stir overnight at room temperature.

  • Workup: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the resulting Fmoc-Cpa-OH with Ethyl Acetate (3x).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield Fmoc-Cpa-OH as a white powder.

Protocol 2: Synthesis and Mild Cleavage of Protected Peptide (Workflow B)

Purpose: To synthesize a peptide fragment with a free C-terminus while retaining all side-chain protecting groups. Causality Insight: 2-Chlorotrityl chloride (2-CTC) resin is strictly required here. The extreme acid lability of the 2-CTC linker allows cleavage of the peptide from the resin using only 1% Trifluoroacetic acid (TFA), leaving acid-sensitive side-chain protecting groups (e.g., tBu, Boc, Trt) completely intact[3]. If Wang resin were used, the 95% TFA required for cleavage would strip these groups, causing massive side reactions in the subsequent solution-phase coupling.

  • Resin Loading: Swell 2-CTC resin in dry DCM. Load the first Fmoc-amino acid (0.6 eq relative to resin) using 2.0 eq of Diisopropylethylamine (DIPEA) for 2 hours[3].

  • Elongation: Perform standard Fmoc-SPPS (20% Piperidine in DMF for deprotection; HBTU/DIPEA for coupling) until the desired sequence is complete[4].

  • Mild Cleavage: Wash the resin thoroughly with DCM. Treat the resin with a cleavage cocktail of 1% TFA in DCM (v/v) for 15 minutes at room temperature[3].

  • Filter the solution into a flask containing 10% Pyridine in Methanol to neutralize the TFA immediately. Repeat the cleavage step twice.

  • Concentrate the filtrate under reduced pressure and precipitate the fully protected peptide acid using ice-cold diethyl ether.

Protocol 3: Solution-Phase Coupling of H-Cpa-OMe (Workflow B)

Purpose: To couple the methyl ester building block to the C-terminus of the protected peptide. Causality Insight: Because H-Cpa-OMe is supplied as a hydrochloride salt, an excess of tertiary base (DIPEA) is required to neutralize the HCl and liberate the nucleophilic free amine. EDC·HCl/HOBt is chosen over uronium salts (like HATU) to minimize epimerization at the C-terminal residue of the protected fragment.

  • Coupling: Dissolve 1.0 eq of the protected peptide acid and 1.2 eq of H-Cpa-OMe·HCl in anhydrous DMF.

  • Add 3.0 eq of DIPEA. Stir for 5 minutes to ensure neutralization of the hydrochloride salt.

  • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 5% KHSO4​ , saturated NaHCO3​ , and brine. Dry and concentrate.

  • Global Deprotection: Treat the resulting protected peptide-Cpa-OMe with Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 2-4 hours to remove side-chain protecting groups[4].

  • Precipitate the final product in cold diethyl ether and purify via RP-HPLC.

Quantitative Data Presentation

The following table summarizes the strategic differences, expected yields, and optimal use cases for both workflows, allowing researchers to select the appropriate protocol based on their target molecule.

ParameterWorkflow A (Internal Incorporation)Workflow B (C-Terminal Incorporation)
Pre-requisite Step Saponification & Fmoc protection2-CTC resin SPPS & Mild Cleavage
C-Terminal Status Free acid or amide (Depends on resin)Cyclopentylalanine methyl ester
Side-Chain Protection Standard SPPS deprotectionRetained during intermediate cleavage
Coupling Environment Solid-Phase (Resin-bound)Solution-Phase (Homogeneous)
Scalability High (Fully automated on-resin)Moderate (Requires manual extraction)
Overall Yield 60-80% (Highly sequence dependent)40-65% (Due to convergent losses)

References

  • Oxford Academic. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from:[Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. Retrieved from:[Link]

Sources

How to dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate for in vitro cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of (S)-Methyl 2-amino-3-cyclopentylpropanoate for In Vitro Cell Assays

Mechanistic Rationale & Compound Profiling

(S)-Methyl 2-amino-3-cyclopentylpropanoate (also known as L-cyclopentylalanine methyl ester) is a non-canonical amino acid (ncAA) derivative. In peptidomimetic drug discovery, the incorporation of the bulky, hydrophobic cyclopentyl ring is a proven strategy for 1, which enhances target binding affinity and protects peptides from proteolytic degradation.

However, this structural modification inherently reduces aqueous solubility. Because the C-terminal carboxylic acid is masked as a methyl ester, it cannot ionize at physiological pH. Consequently, the solubility of the entire molecule is dictated entirely by the ionization state of its α-amino group. Identifying the correct salt form of your batch is the critical first step before introducing any solvent.

Table 1: Physicochemical Properties and Form Identification

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1169946-94-41191996-99-2
Appearance Viscous oil or low-melting solidWhite crystalline powder
Ionization State Unprotonated amine (Neutral)Protonated amine ( NH3+​ )
Primary Solvent 100% Anhydrous DMSOSterile H2​O or PBS (pH 7.4)
Solubility Mechanism Aprotic solvation of lipophilic ester/ringIon-dipole interaction via protonated amine

Causality in Solvent Selection

Do not default to Dimethyl sulfoxide (DMSO) without verifying the compound form.

  • The Hydrochloride (HCl) Salt Advantage: If you have the HCl salt, the protonated amine forms strong ion-dipole interactions with water, allowing for direct dissolution in aqueous buffers like PBS. This is the preferred form for in vitro assays because it entirely bypasses solvent-induced cytotoxicity, preserving the biological integrity of your cell culture.

  • The Free Base & DMSO Dependency: The free base lacks a charge, making the molecule highly lipophilic. It requires an aprotic polar solvent like 2 and achieve a true solution.

  • The Toxicity Threshold: When using the free base, the final DMSO concentration in the cell culture media must never exceed 0.1% (v/v) . Concentrations above 0.5% will compromise cellular membrane integrity, alter gene expression profiles, and create false-positive assay artifacts.

DMSOLogic Stock Concentrated Stock (100% DMSO) Dilution Media Dilution Stock->Dilution HighDMSO DMSO > 0.5% Dilution->HighDMSO Improper Dilution LowDMSO DMSO ≤ 0.1% Dilution->LowDMSO Proper Dilution Toxicity Cellular Toxicity & Artifacts HighDMSO->Toxicity Viability Optimal Cell Viability & True Signal LowDMSO->Viability

Logical relationship between DMSO dilution ratios and in vitro assay integrity.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Reconstitution (For HCl Salt - Preferred)

This protocol is self-validating and prevents the introduction of organic solvents into sensitive cell lines.

  • Equilibration: Allow the sealed compound vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which rapidly degrades the methyl ester via premature3.

  • Dissolution: Add sterile PBS (pH 7.4) directly to the vial to achieve a 10 mM to 50 mM stock solution. Vortex vigorously for 60 seconds.

  • Visual Validation: Inspect the vial against a dark background. The solution must be optically clear. If cloudiness persists, gently warm the solution in a 37°C water bath for 5 minutes.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES membranes are mandatory here because they possess ultra-low non-specific binding properties for amino acids and peptides, ensuring your stock concentration remains accurate.

  • Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: DMSO Reconstitution (For Free Base)
  • Master Stock Preparation: Add anhydrous, sterile-filtered 100% DMSO to the compound to achieve a highly concentrated master stock (e.g., 100 mM). Causality: A highly concentrated stock ensures that when you dilute the compound into the culture media, the carryover volume of DMSO is mathematically forced below the 0.1% toxicity threshold (a 1:1000 dilution).

  • Spectrophotometric Validation: To ensure the hydrophobic compound has not "crashed out" (precipitated) upon addition to the aqueous culture media, perform a baseline check at 340 nm using a spectrophotometer. True solutions will have an absorbance near zero, whereas micro-precipitates will scatter light and produce a measurable absorbance.

  • Media Dilution: Dilute the DMSO stock into pre-warmed (37°C) complete culture media immediately before adding it to the cells. Never add the raw DMSO stock directly to the cell monolayer, as the localized concentration spike will cause immediate cell death.

ReconstitutionWorkflow Start Identify Compound Form FreeBase Free Base (CAS 1169946-94-4) Start->FreeBase HClSalt HCl Salt (CAS 1191996-99-2) Start->HClSalt DMSO Dissolve in 100% DMSO (10-100 mM Stock) FreeBase->DMSO Hydrophobic Water Dissolve in Sterile H2O/PBS (10-100 mM Stock) HClSalt->Water Hydrophilic Filter Sterile Filtration (0.22 µm PES Membrane) DMSO->Filter Water->Filter Dilute Dilute in Culture Media (Final DMSO ≤ 0.1%) Filter->Dilute From DMSO DiluteWater Dilute in Culture Media (No DMSO Toxicity) Filter->DiluteWater From Water Assay In Vitro Cell Assay Dilute->Assay DiluteWater->Assay

Workflow for identifying and dissolving (S)-Methyl 2-amino-3-cyclopentylpropanoate based on salt form.

References

  • Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme Source: bioRxiv URL
  • Source: Indian Journal of Pharmaceutical Sciences (via ResearchGate)
  • Isocyanates of Nα-[(9-Fluorenylmethyl)

Sources

Application Note: Fmoc Protection Protocol for (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids, such as (S)-cyclopentylalanine, is a cornerstone strategy in modern peptide drug development. These non-proteinogenic building blocks enhance proteolytic stability, tune lipophilicity, and restrict conformational flexibility. To utilize (S)-Methyl 2-amino-3-cyclopentylpropanoate in standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, its free α -amino group must be temporarily masked with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group[1].

Causality in Reagent Selection:

  • Fmoc-OSu vs. Fmoc-Cl: While fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a traditional reagent, its high reactivity often leads to the formation of mixed anhydrides, which subsequently react with unprotected amino acids to form unwanted Fmoc-dipeptide byproducts[2]. Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) is a milder, highly selective alternative that significantly suppresses these side reactions and minimizes base-catalyzed racemization[3].

  • Anhydrous DIEA/DCM vs. Aqueous NaHCO₃: Amino acid methyl esters are typically supplied as hydrochloride salts to prevent spontaneous diketopiperazine formation. While aqueous NaHCO₃ in dioxane is standard for protecting free amino acids[4], an anhydrous system using N,N-Diisopropylethylamine (DIEA) in Dichloromethane (DCM) is strictly preferred for methyl esters. This anhydrous environment completely eliminates the risk of premature base-catalyzed ester hydrolysis[5].

Quantitative Reaction Parameters

To ensure a self-validating and scalable reaction, precise stoichiometric control is required. A slight excess of Fmoc-OSu ensures complete conversion of the valuable unnatural amino acid substrate.

Table 1: Reaction Stoichiometry and Reagent Equivalents

ReagentMW ( g/mol )EquivalentsFunction
(S)-Methyl 2-amino-3-cyclopentylpropanoate·HCl207.701.00Substrate
Fmoc-OSu337.331.05Protecting Agent
N,N-Diisopropylethylamine (DIEA)129.242.50Base / Acid Scavenger
Dichloromethane (DCM)84.93N/A (0.1 M)Solvent

Experimental Workflow

ReactionWorkflow Substrate (S)-Cpa-OMe·HCl (Starting Material) Neutralization Neutralization (DIEA, DCM, 0°C) Substrate->Neutralization Solubilization Coupling Fmoc-OSu Addition (Nucleophilic Attack) Neutralization->Coupling Free Amine Product Fmoc-(S)-Cpa-OMe (Target Product) Coupling->Product RT, 2-4h Byproducts NHS + DIEA·HCl (Byproducts) Coupling->Byproducts Cleaved Group

Figure 1: Mechanistic workflow of Fmoc protection using Fmoc-OSu and DIEA.

Step-by-Step Protocol

Step 1: Substrate Solubilization and Neutralization

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.0 eq).

  • Suspend the salt in anhydrous DCM to achieve a substrate concentration of approximately 0.1 M.

  • Cool the suspension to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic neutralization reaction and minimizes potential side reactions during the initial addition phase.

  • Add DIEA (2.5 eq) dropwise over 5 minutes. The suspension will clear as the hydrochloride salt is neutralized to the soluble free amine. Note: 1.0 eq of DIEA neutralizes the HCl salt, while the remaining 1.5 eq acts as an acid scavenger for the subsequent reaction.

Step 2: Fmoc Installation 5. In a separate vial, dissolve Fmoc-OSu (1.05 eq) in a minimal volume of anhydrous DCM. 6. Add the Fmoc-OSu solution dropwise to the reaction mixture at 0 °C. Causality: Dropwise addition prevents localized high concentrations of the highly reactive acylating agent, preventing dipeptide formation. 7. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours.

Step 3: Self-Validating Reaction Monitoring 8. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 7:3 v/v) solvent system. 9. Validation Check: The starting material (primary amine) will stain positive (purple/pink) with Ninhydrin stain. The final Fmoc-protected product is a secondary carbamate, which is Ninhydrin-negative but highly UV-active (254 nm) due to the fluorenyl ring system[1]. The reaction is complete when the Ninhydrin-positive baseline spot disappears.

Workup and Purification

The liquid-liquid extraction workflow is specifically designed to exploit the pKa differences of the reaction byproducts.

WorkupProtocol Crude Crude Reaction Mixture (in DCM) AcidWash 1M HCl Wash Removes DIEA & Unreacted Amine Crude->AcidWash BaseWash Sat. NaHCO3 Wash Removes N-Hydroxysuccinimide (NHS) AcidWash->BaseWash BrineWash Brine Wash Removes Residual Water BaseWash->BrineWash Drying Dry over Na2SO4 & Concentrate BrineWash->Drying

Figure 2: Liquid-liquid extraction workup for isolating Fmoc-protected amino acids.

  • Dilution: Dilute the completed reaction mixture with additional DCM (equivalent to the initial reaction volume).

  • Acid Wash (1M HCl, 2 × half volume): Causality: This step protonates the excess DIEA and any trace unreacted amino acid, partitioning them cleanly into the aqueous layer[4].

  • Basic Wash (Sat. NaHCO₃, 2 × half volume): Causality: The primary byproduct, N-hydroxysuccinimide (NHS), has a pKa of ~6.0. The mild bicarbonate base deprotonates NHS, rendering it highly water-soluble and easily removed from the organic phase.

  • Brine Wash (Sat. NaCl, 1 × half volume): Disrupts any micro-emulsions and pre-dries the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporation) to yield the crude Fmoc-(S)-cyclopentylalanine methyl ester.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the analytically pure compound.

Troubleshooting & Causal Insights

Table 2: Troubleshooting Guide

ObservationProbable CauseSolution / Causality
Incomplete Conversion Insufficient base or degraded Fmoc-OSuEnsure DIEA is fresh and anhydrous. Fmoc-OSu can hydrolyze to Fmoc-OH upon moisture exposure; store desiccated.
Formation of Fmoc-Dipeptide Localized high concentrations of free amineEnsure vigorous stirring during Fmoc-OSu addition. Maintain 0 °C strictly during the initial mixing phase[2].
Low Yield after Workup Product partitioning into aqueous layerAvoid excessive washing volumes. Unnatural amino acid derivatives are lipophilic, but excessive aqueous exposure can cause losses.
Persistent NHS impurity Inadequate NaHCO₃ washingEnsure the basic wash is vigorously mixed. NHS is a stubborn hydrogen-bonder; a third NaHCO₃ wash may be required.

References

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at:[Link]

  • Protection Reactions. Wiley-VCH. Available at:[Link]

  • Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. ResearchGate. Available at:[Link]

Sources

Application Note: (S)-Methyl 2-amino-3-cyclopentylpropanoate in the Design of High-Affinity Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Protein-Protein Interaction (PPI) Inhibitors, GPCR Modulators, and Prodrug Strategies

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming three primary hurdles: rapid proteolytic degradation, poor membrane permeability, and sub-optimal target affinity. (S)-Methyl 2-amino-3-cyclopentylpropanoate (the methyl ester of 3-cyclopentyl-L-alanine) has emerged as a critical non-natural amino acid building block to address these challenges. By introducing a bulky, hydrophobic cyclopentyl side chain, researchers can exploit cryptic hydrophobic pockets in target proteins, while the methyl ester moiety serves as a transient, permeability-enhancing prodrug modification. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for integrating this compound into modern drug design workflows.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is crucial to understand why specific structural modifications yield pharmacological benefits, rather than simply observing the effects.

The Cyclopentyl Side Chain: Steric Bulk and Hydrophobic Packing

Natural aliphatic amino acids (like Leucine or Isoleucine) possess flexible, linear, or branched side chains that incur an entropic penalty upon binding. The rigid cyclopentyl ring of (S)-Methyl 2-amino-3-cyclopentylpropanoate pre-organizes the side chain, reducing this entropic cost. When substituted into peptide sequences, the cyclopentyl group can force target proteins to undergo localized conformational changes, expanding hydrophobic subsites to accommodate the ring. This "induced fit" mechanism significantly increases binding affinity (lower Ki​ ) in flat, traditionally "undruggable" protein-protein interaction (PPI) interfaces[1]. Furthermore, the non-proteinogenic nature of the cyclopentyl group renders the adjacent peptide bonds highly resistant to endogenous proteases.

The Methyl Ester: A C-Terminal Prodrug Strategy

Free C-terminal carboxylic acids are ionized at physiological pH ( 7.4), resulting in a negative charge that severely restricts passive diffusion across the lipophilic cell membrane. By utilizing (S)-Methyl 2-amino-3-cyclopentylpropanoate as a C-terminal capping group, the charge is neutralized, and the partition coefficient (LogP) is increased. Once the peptidomimetic crosses the cell membrane, ubiquitous intracellular carboxylesterases (e.g., CES1/CES2) hydrolyze the methyl ester back to the active free acid. This traps the active compound inside the cell, creating a steep concentration gradient that drives further cellular uptake.

Key Applications in Drug Design

Targeting the KEAP1/NRF2 Interaction

The KEAP1/NRF2 pathway is a primary defense mechanism against oxidative stress. Disrupting this PPI is a major therapeutic goal for neuroprotection and anti-inflammatory treatments. Structure-activity relationship (SAR) studies on the minimal binding sequence (LDEETGEFL) revealed that substituting the polar Glutamate (Glu82) with aliphatic non-natural amino acids like cyclopentylalanine drastically alters the binding dynamics within the KEAP1 P2 pocket. The bulky cycloalkane ring exploits a hydrophobic sub-pocket, yielding highly active non-acidic inhibitors[2].

APC-Asef Inhibitors in Colorectal Cancer

In metastatic colorectal cancer, the interaction between the Adenomatous Polyposis Coli (APC) protein and Asef promotes tumor migration. Rational structure-based design led to the development of MAI-203, a peptidomimetic where a natural residue was replaced with cyclopentylalanine at position 185. This substitution induced a conformational expansion of the subsite formed by Arg463 and Phe510, facilitating tighter hydrophobic interactions and improving the binding affinity 9-fold ( Ki​=0.015μM ) compared to its predecessor[1].

GPCR Selectivity: NTS2 Macrocycles

G-protein coupled receptors (GPCRs) are notoriously difficult to target selectively with small molecules when receptor subtypes share high homology. In the development of Neurotensin receptor 2 (NTS2) selective analgesics, substituting the Ile 12 residue of the native peptide with cyclopentylalanine in a constrained macrocycle resulted in an unprecedented 30,000-fold selectivity for NTS2 over NTS1 ( Ki​=2.9 nM)[3].

Ring-Opening Synthesis of Glyoxylamide Peptidomimetics

Beyond traditional peptide coupling, amino acid methyl ester hydrochlorides are highly valuable in synthesizing bis-glyoxylamide peptidomimetics. (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride can be reacted with bis-N-acetylisatins via nucleophilic ring-opening to generate novel antimicrobial and quorum-sensing inhibitory scaffolds[4].

Quantitative Data Presentation

The following table summarizes the pharmacological shifts observed when native residues are replaced with cyclopentylalanine derivatives, highlighting the compound's impact on affinity, stability, and permeability.

Compound / TargetNative ResidueSubstitutionBinding Affinity ( Ki​ / Kd​ )Fold Selectivity / ImprovementHalf-Life ( t1/2​ in serum)
MAI-203 (APC-Asef) Natural PeptideCyclopentylalanine (Pos 185)0.015 μ M9-fold increase vs MAI-150> 12 hours
NTS2 Macrocycle Isoleucine (Ile 12 )Cyclopentylalanine2.9 nM30,000-fold over NTS1> 24 hours
KEAP1/NRF2 Probe Glutamate (Glu 82 )Cycloalkylalanine analogsLow micromolarShift to non-acidic bindingN/A (In vitro probe)

Experimental Protocols

Protocol 1: Solution-Phase C-Terminal Capping via Amide Coupling

Objective: To couple (S)-Methyl 2-amino-3-cyclopentylpropanoate to an Fmoc-protected peptide fragment, utilizing the methyl ester to enhance final compound permeability.

Reagents:

  • (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.2 eq)

  • Fmoc-Peptide-OH (1.0 eq)

  • HATU (1.2 eq) and HOAt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-Peptide-OH (1.0 eq), HATU (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere. Stir for 5 minutes at room temperature to form the active ester.

  • Neutralization: In a separate vial, dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.2 eq) in DMF. Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and generate the free amine. Critical Step: Failure to fully neutralize the salt will result in sluggish coupling and high epimerization rates.

  • Coupling: Add the neutralized amine solution to the activated peptide mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 5% aqueous KHSO4​ (to remove unreacted amine), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the resulting methyl ester peptidomimetic via reverse-phase HPLC.

Protocol 2: Intracellular Permeability and Esterase Cleavage Assay

Objective: To validate the prodrug strategy by measuring the cellular uptake of the methyl ester and its subsequent intracellular conversion to the active free acid.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 or target cancer cell lines in 6-well plates and grow to 80% confluence.

  • Incubation: Replace media with assay buffer (HBSS, pH 7.4) containing 10 μ M of the methyl ester peptidomimetic. Incubate at 37°C for designated time points (e.g., 15, 30, 60, 120 minutes).

  • Washing & Lysis: Remove the dosing solution and rapidly wash the cells three times with ice-cold PBS to halt metabolism and remove extracellular drug. Lyse the cells using RIPA buffer containing protease inhibitors.

  • Extraction: Add ice-cold acetonitrile (1:3 v/v) to the lysate to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS. Monitor the MRM transitions for both the parent methyl ester (prodrug) and the hydrolyzed free acid (active metabolite).

  • Data Analysis: Calculate the intracellular accumulation ratio and the half-life of ester hydrolysis to confirm the "intracellular trapping" mechanism.

Visualizations

Diagram 1: Peptidomimetic Prodrug Workflow

This diagram illustrates the logical progression from a native, impermeable peptide to a highly permeable, high-affinity prodrug utilizing (S)-Methyl 2-amino-3-cyclopentylpropanoate.

G N1 Native Peptide (Low Permeability, Protease Sensitive) N2 Cyclopentylalanine Substitution (Enhanced Affinity) N1->N2 N3 Methyl Ester Capping (Prodrug Strategy) N2->N3 N4 Cellular Entry (Passive Diffusion) N3->N4 N5 Intracellular Esterase Hydrolysis (Active Drug Trapped) N4->N5

Caption: Workflow demonstrating how cyclopentylalanine substitution and methyl esterification solve peptide drug limitations.

Diagram 2: KEAP1/NRF2 Pathway Modulation

This diagram maps the structural intervention of cyclopentylalanine-based peptidomimetics in the KEAP1 P2 pocket, leading to NRF2 activation.

Pathway K KEAP1 Homodimer (P2 Pocket) N NRF2 Transcription Factor (Ubiquitinated) K->N Basal State (Degradation) A NRF2 Release & Nuclear Translocation K->A Inhibition of Interaction P Cyclopentylalanine Peptidomimetic P->K Binds P2 Pocket (High Affinity) G ARE Gene Transcription (Cytoprotection) A->G Activation

Caption: Mechanism of action for cyclopentylalanine peptidomimetics disrupting the KEAP1/NRF2 interaction.

References

  • Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction Source: PubMed Central (PMC), National Institutes of Health URL:[Link][2]

  • New modalities: Drugging the undruggable GPCR targets Source: ResearchGate URL:[Link][3]

  • Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy Source: Frontiers in Oncology URL:[Link][1]

  • Synthesis of Bis-Glyoxylamide Peptidomimetics Derived from Bis-N-acetylisatins Linked at C5 by a Methylene or Oxygen Bridge Source: PubMed Central (PMC), National Institutes of Health URL:[Link][4]

Sources

Application Note: Enzymatic Kinetic Resolution of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric synthesis of non-canonical amino acids (ncAAs) for peptidomimetics and small-molecule inhibitors.

Scientific Context & Rationale

Non-canonical amino acids (ncAAs) featuring bulky, lipophilic side chains—such as (S)-2-amino-3-cyclopentylpropanoic acid (cyclopentylalanine)—are highly sought after in modern drug discovery. They impart enhanced proteolytic stability to peptide therapeutics and allow for precise hydrophobic tuning within enzyme active sites[1]. Recently, cyclopentylalanine derivatives have proven essential in the development of highly selective [2] and novel for targeted cancer and autoimmune therapies[3].

While traditional asymmetric synthesis of these residues often requires expensive chiral auxiliaries or transition-metal catalysts, enzymatic kinetic resolution of racemic esters provides a highly scalable, environmentally benign, and self-validating alternative. This application note details the enantioselective hydrolysis of racemic methyl 2-amino-3-cyclopentylpropanoate using Alcalase 2.4L (Subtilisin Carlsberg) to yield the pure (S)-acid and (R)-ester.

Mechanistic Causality: Designing a Self-Validating System

As a Senior Application Scientist, it is critical to look beyond the basic steps of a protocol and understand the causality of the biochemical system. This protocol is engineered to be a self-validating system through the integration of specific biocatalytic and physicochemical parameters:

  • Enzyme Selection (Alcalase 2.4L): Alcalase is an industrial serine protease. Its S1 binding pocket is perfectly contoured to accommodate the bulky hydrophobic cyclopentyl ring of the (S)-enantiomer, while sterically excluding the (R)-enantiomer. This strict chiral recognition routinely yields an Enantiomeric Ratio ( E ) > 200[4].

  • Co-Solvent Causality (tert-Butanol): The highly lipophilic nature of the cyclopentyl substrate necessitates an organic co-solvent. We utilize 10% v/v tert-butanol because its bulky structure prevents it from acting as a competing nucleophile (which would cause unwanted transesterification), while effectively solubilizing the substrate without stripping the enzyme's essential hydration shell[1].

  • Self-Validating pH-Stat Mechanism: The hydrolysis of the methyl ester generates a free carboxylic acid, which naturally lowers the reaction pH. By utilizing an automated pH-stat titrator to maintain a constant pH of 8.0, the addition of the NaOH titrant provides a direct, real-time quantitative readout of reaction progress. For a perfect racemate, the titration curve will naturally plateau at exactly 50% conversion, instantly validating the kinetic resolution's efficiency without requiring intermediate sampling[5].

  • Temperature Control (25 °C): While Alcalase can operate at higher temperatures, 25 °C is strictly maintained to suppress the spontaneous, non-enzymatic background hydrolysis of the methyl ester, which would otherwise erode the enantiomeric excess (ee) of the final product.

Workflow Visualization

Workflow Racemate Racemic Methyl 2-amino- 3-cyclopentylpropanoate (100 mM in 10% t-BuOH) Enzyme Alcalase 2.4L Hydrolysis (pH 8.0, 25°C, pH-Stat) Racemate->Enzyme Split Enzyme->Split S_Acid (S)-2-amino-3- cyclopentylpropanoic acid (Aqueous Phase, pH 9.0) Split->S_Acid Hydrolyzed (50%) R_Ester (R)-Methyl 2-amino- 3-cyclopentylpropanoate (Organic Phase, pH 9.0) Split->R_Ester Unreacted (50%) Isoelectric Isoelectric Precipitation (pH 6.0) S_Acid->Isoelectric pH Adjustment Pure_S Pure (S)-ncAA (>99% ee) Isoelectric->Pure_S Filtration

Fig 1. Enzymatic kinetic resolution workflow for (S)-Methyl 2-amino-3-cyclopentylpropanoate.

Experimental Protocol

Materials & Reagents
  • Racemic methyl 2-amino-3-cyclopentylpropanoate (Substrate)

  • Alcalase 2.4L (Novozymes, liquid formulation)

  • 0.1 M Sodium phosphate buffer (pH 8.0)

  • tert-Butanol (HPLC Grade)

  • 1.0 M NaOH (Standardized titrant)

  • 2.0 M HCl (For quenching and isoelectric adjustment)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve 10.0 mmol (approx. 1.71 g) of racemic methyl 2-amino-3-cyclopentylpropanoate in 10 mL of tert-butanol. Ensure complete dissolution to prevent substrate phase-out during the reaction.

Step 2: Biocatalyst Equilibration In a 250 mL water-jacketed reaction vessel connected to a circulating chiller set to 25 °C, add 90 mL of 0.1 M sodium phosphate buffer (pH 8.0). Add 1.0 mL of Alcalase 2.4L. Stir at 800 rpm using an overhead stirrer to ensure optimal mass transfer.

Step 3: Kinetic Resolution via pH-Stat Insert the calibrated pH probe and the NaOH delivery tip of the autotitrator into the vessel. Set the pH-stat endpoint to 8.0. Initiate the reaction by adding the substrate solution dropwise over 5 minutes. The autotitrator will begin dispensing 1.0 M NaOH to neutralize the forming (S)-acid.

Step 4: Self-Terminating Quench Monitor the NaOH consumption. The reaction is complete when exactly 5.0 mL of 1.0 M NaOH has been consumed (indicating 50% conversion of the 10 mmol racemate). This typically takes 4 to 6 hours. Once the titration curve plateaus, immediately quench the reaction by adding 2.0 M HCl until the pH reaches 2.0. This protonates both the unreacted ester and the newly formed acid, halting all enzymatic activity.

Step 5: Phase Separation & Extraction Wash the acidic aqueous layer twice with 50 mL of EtOAc to remove any non-polar impurities and the tert-butanol. Discard the EtOAc layer. Adjust the aqueous phase to pH 9.0 using 2.0 M NaOH. At this pH, the (S)-acid is deprotonated (water-soluble carboxylate), while the unreacted (R)-ester is a neutral free base. Extract the (R)-ester by washing the aqueous phase with DCM (3 × 50 mL).

Step 6: Isoelectric Isolation of the (S)-ncAA Take the remaining aqueous phase (containing the (S)-acid) and carefully adjust the pH to its isoelectric point (pH ~6.0 ) using 1.0 M HCl. The (S)-2-amino-3-cyclopentylpropanoic acid will precipitate as a white crystalline solid. Chill the suspension to 4 °C for 2 hours to maximize yield, then isolate via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum.

Quantitative Data & Quality Control

To ensure the integrity of the resolution, the process must be validated against strict quantitative metrics. Below is the expected analytical profile for this protocol:

ParameterExpected ValueAnalytical Method / Causality
Conversion ( c ) 50.0%Read directly from pH-Stat NaOH consumption.
Enantiomeric Excess of Product ( eep​ ) > 99%Chiral HPLC (Crownpak CR+ column, pH 2.0 perchloric acid mobile phase). Validates (S)-acid purity.
Enantiomeric Excess of Substrate ( ees​ ) > 98%Chiral GC-FID (Chirasil-Dex CB). Validates unreacted (R)-ester purity.
Enantiomeric Ratio ( E ) > 200Calculated via E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] . Confirms high enzyme selectivity.
Isolated Yield (S-Acid) 42 - 46%Gravimetric (Theoretical max is 50%). Losses are typically due to aqueous solubility at the isoelectric point.

References

  • Title: Noncanonical Amino Acids in Biocatalysis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids Source: ACS Omega URL: [Link]

  • Title: 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy (US11504368B2)
  • Title: Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme Source: EPFL Infoscience / Nature Chemistry URL: [Link]

  • Title: Enzymatic resolution process (EP0350811A2)

Sources

The Strategic Application of (S)-Methyl 2-amino-3-cyclopentylpropanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of Steric Bulk and Chirality in Drug Design

In the landscape of contemporary drug discovery and development, the precise control of a molecule's three-dimensional architecture is paramount. Chiral building blocks serve as foundational elements in the construction of complex, stereochemically defined pharmaceutical agents.[1][2] Among these, non-proteinogenic amino acids and their derivatives offer a rich scaffold for introducing novel pharmacophoric features. (S)-Methyl 2-amino-3-cyclopentylpropanoate, a chiral building block, has emerged as a valuable tool for medicinal chemists. Its defining features—the stereochemically pure α-amino acid core and the bulky, lipophilic cyclopentyl side chain—provide a unique combination of properties that can enhance metabolic stability, modulate binding affinity to biological targets, and confer desirable conformational constraints upon peptide-based therapeutics.[3] This guide provides an in-depth exploration of the applications of (S)-Methyl 2-amino-3-cyclopentylpropanoate, complete with detailed experimental protocols and a case study illustrating its utility in the synthesis of advanced therapeutic candidates.

Physicochemical Properties and Handling

(S)-Methyl 2-amino-3-cyclopentylpropanoate is typically supplied as its hydrochloride salt, a stable, crystalline solid.[4] Proper handling and storage are crucial to maintain its integrity.

PropertyValueSource(s)
Chemical Name (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride[1][4][5]
CAS Number 1191996-99-2[1][4][5]
Molecular Formula C₉H₁₈ClNO₂[1][5]
Molecular Weight 207.70 g/mol [5]
Physical Form Solid[6][7]
Storage Conditions Inert atmosphere, store at room temperature or 2-8°C for long-term[6][7]

Synthesis of the Chiral Building Block

The synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate typically originates from the corresponding amino acid, (S)-2-amino-3-cyclopentylpropanoic acid. A common and straightforward method for the synthesis of such non-natural amino acids is the asymmetric alkylation of a chiral glycine enolate equivalent. This approach allows for excellent stereocontrol at the α-carbon.

Protocol 1: Asymmetric Synthesis of (S)-2-amino-3-cyclopentylpropanoic Acid (Adapted from a similar synthesis of L-cyclopentylglycine)

This procedure is adapted from a reported asymmetric synthesis of a closely related amino acid and provides a reliable route to the parent amino acid of the title compound.[8][9]

Diagram 1: General workflow for the asymmetric synthesis of the parent amino acid.

Step-by-Step Procedure:

  • Enolate Formation: A solution of the chiral glycine enolate equivalent (e.g., a derivative of a morpholinone or a similar chiral auxiliary) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to effect deprotonation and generate the chiral enolate.

  • Alkylation: Cyclopentylmethyl bromide (or a related electrophile) is added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before gradually warming to room temperature.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is removed under conditions that do not compromise the stereochemical integrity of the newly formed stereocenter. For many common auxiliaries, this can be achieved by catalytic hydrogenolysis.

  • Isolation: The final (S)-2-amino-3-cyclopentylpropanoic acid is isolated and purified.

Protocol 2: Esterification to (S)-Methyl 2-amino-3-cyclopentylpropanoate

A standard and effective method for the esterification of amino acids is the use of thionyl chloride in methanol.

Diagram 2: Workflow for the esterification of the parent amino acid.

Step-by-Step Procedure:

  • Reaction Setup: (S)-2-amino-3-cyclopentylpropanoic acid is suspended in anhydrous methanol at 0 °C under an inert atmosphere.

  • Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the suspension with vigorous stirring. The reaction is typically exothermic and generates HCl gas in situ, which catalyzes the esterification and forms the hydrochloride salt of the amino group.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of time until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: The solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization to afford (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride as a solid.

Applications in Organic Synthesis: N-Acylation and Peptide Coupling

The primary utility of (S)-Methyl 2-amino-3-cyclopentylpropanoate lies in its role as a precursor for more complex molecules, typically through modification of its nucleophilic amino group.

Protocol 3: N-Acylation with an Acid Chloride

This protocol describes a general procedure for the N-acylation of the title compound using an acid chloride.

Diagram 3: General scheme for N-acylation.

Step-by-Step Procedure:

  • Reaction Setup: (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.0 eq) is suspended in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF at 0 °C.

  • Base Addition: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), is added to neutralize the hydrochloride salt and free the primary amine.

  • Acylating Agent Addition: The desired acid chloride (1.1 eq) is added dropwise to the reaction mixture.

  • Reaction and Monitoring: The reaction is stirred at 0 °C for a short period and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed sequentially with aqueous acid, aqueous base (e.g., saturated sodium bicarbonate), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Protocol 4: Dipeptide Synthesis using HATU Coupling

The formation of a peptide bond is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, making it ideal for coupling with chiral amino acid derivatives.[1][8] This protocol details the coupling of an N-protected amino acid (e.g., Boc-Gly-OH) to (S)-Methyl 2-amino-3-cyclopentylpropanoate.

Diagram 4: Workflow for HATU-mediated peptide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the N-protected amino acid (e.g., Boc-Gly-OH) (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add HATU (1.0 eq).

  • Activation: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for a few minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.

  • Coupling: In a separate flask, dissolve (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.0 eq) in DMF and add DIPEA (1.0 eq) to free the amine. Add this solution to the pre-activated amino acid mixture.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide is then purified by silica gel chromatography.

Case Study: Application in the Synthesis of Protease Inhibitors

The cyclopentyl moiety of (S)-Methyl 2-amino-3-cyclopentylpropanoate is a valuable feature in the design of protease inhibitors, particularly for viruses such as Hepatitis C (HCV). The bulky, hydrophobic cyclopentyl group can effectively occupy the S1 or S2 pockets of viral proteases, leading to enhanced binding affinity.[4] Boceprevir, a clinically approved HCV NS3/4A protease inhibitor, and its analogues often feature a P1 or P2 residue with a cyclobutyl or related cyclic group.[2][5][9] The use of a cyclopentyl group can be a strategic modification to probe the steric and hydrophobic limits of the enzyme's active site.

While a direct synthesis of a marketed drug using the title compound may not be publicly documented, its application in the synthesis of analogues for structure-activity relationship (SAR) studies is a prime example of its utility. The following represents a plausible synthetic fragment of a Boceprevir analogue.

Diagram 5: Retrosynthetic fragment analysis for a Boceprevir analogue.

The synthesis would involve the coupling of the P1 building block, (S)-Methyl 2-amino-3-cyclopentylpropanoate, with a P2-P3 dipeptide fragment using standard peptide coupling conditions as outlined in Protocol 4. Subsequent steps would include ester hydrolysis, further peptide couplings, and the introduction of the characteristic α-ketoamide warhead to yield the final protease inhibitor analogue. The variation in the P1 side chain from cyclobutyl (in Boceprevir) to cyclopentyl allows researchers to explore the impact of increased steric bulk on inhibitor potency and selectivity.[5]

Conclusion

(S)-Methyl 2-amino-3-cyclopentylpropanoate is a versatile and valuable chiral building block in modern organic synthesis. Its stereodefined center and unique cyclopentyl side chain offer significant advantages in the design and synthesis of novel therapeutic agents, particularly in the realm of peptide mimetics and protease inhibitors. The protocols provided herein offer a practical guide for the synthesis and application of this compound, enabling researchers to leverage its properties in their drug discovery efforts. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of such well-defined chiral building blocks will undoubtedly play an increasingly critical role.

References

  • A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. (n.d.). PMC. Available from: [Link]

  • Bäck, M., et al. (2007). Novel potent macrocyclic inhibitors of the hepatitis C virus NS3 protease: use of cyclopentane and cyclopentene P2-motifs. PubMed. Available from: [Link]

  • Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683-2685.
  • ResearchGate. (n.d.). An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. Available from: [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Available from: [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. Available from: [Link]

  • Appchem. (n.d.). (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopentylglycine Derivatives in Biochemical Research. Available from: [Link]

Sources

Troubleshooting & Optimization

How to prevent racemization of (S)-Methyl 2-amino-3-cyclopentylpropanoate during peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Racemization of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical challenges when incorporating bulky, unnatural amino acids into peptide sequences. Specifically, we address the coupling dynamics of (S)-Methyl 2-amino-3-cyclopentylpropanoate (also known as H-Cpa-OMe), a critical building block used to enhance the hydrophobic character and target-binding affinity of bioactive peptides[1].

Mechanistic Causality: Why Does Racemization Occur?

To prevent racemization, we must first understand the causality behind it. (S)-Methyl 2-amino-3-cyclopentylpropanoate features a bulky cyclopentyl side chain. This steric bulk physically hinders the incoming nucleophilic attack, significantly reducing the rate of aminolysis (the desired amide bond formation)[2].

Because the desired coupling reaction is slow, the activated intermediate of the incoming N-protected amino acid has a prolonged lifetime in solution[2]. This extended lifetime provides ample opportunity for two primary racemization pathways to outcompete the coupling reaction[3]:

  • Oxazolone Formation (Kinetic Pathway): The penultimate carbonyl oxygen of the activated amino acid attacks its own activated C-terminus, forming a 5-membered oxazolone (azlactone) ring[4]. The alpha-proton of this ring is highly acidic, leading to rapid enolization and loss of chiral integrity[4].

  • Direct Enolization (Thermodynamic Pathway): In the presence of strong, unhindered bases, the alpha-proton of the activated ester (or the methyl ester itself) is directly abstracted, forming a planar, achiral enolate[5].

G cluster_0 Oxazolone Pathway (Kinetic) cluster_1 Direct Enolization (Thermodynamic) Start Activated Amino Acid Intermediate Oxazolone 5-Oxazolone Ring Start->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Start->Enolate Strong Base (e.g., DIPEA) Desired Retention of Stereochemistry Start->Desired Rapid Aminolysis (DIC/Oxyma) RacemizedOx Achiral Enol Oxazolone->RacemizedOx Base Catalysis Product Racemized Peptide RacemizedOx->Product Aminolysis Enolate->Product Aminolysis

Caption: Mechanistic pathways of racemization during peptide coupling.

Troubleshooting Guide & FAQs

Q: I am using HBTU and DIPEA to couple an Fmoc-amino acid to (S)-Methyl 2-amino-3-cyclopentylpropanoate, but I am seeing >10% D-epimer. What went wrong? A: The combination of a uronium salt (HBTU) and a strong base (DIPEA) is highly detrimental when coupling to bulky nucleophiles. Uronium reagents require a tertiary amine to form the carboxylate ion[6]. Because the cyclopentyl group slows down the coupling, the activated amino acid sits in a strongly basic environment (DIPEA, pKa ~10.5), which accelerates both oxazolone formation and direct enolization[2]. Solution: Switch from a uronium-based activation to a carbodiimide/additive system (e.g., DIC/Oxyma Pure) which does not strictly require a strong tertiary base[7].

Q: Why is Oxyma Pure recommended over traditional additives like HOBt or HOAt? A: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) forms a highly reactive active ester that dramatically accelerates the aminolysis step[7]. By increasing the rate of the desired reaction, it kinetically outcompetes the slower oxazolone racemization pathway[4]. Furthermore, Oxyma Pure is non-explosive, making it a much safer alternative to benzotriazoles[7].

Q: The (S)-Methyl 2-amino-3-cyclopentylpropanoate I purchased is a hydrochloride salt. How should I neutralize it without causing racemization? A: When using the hydrochloride salt (H-Cpa-OMe·HCl)[8], a base is strictly required to liberate the free amine for coupling. Do not use DIPEA or DBU. Instead, use 2,4,6-trimethylpyridine (TMP or collidine). TMP is a weak (pKa ~7.5), sterically hindered base that effectively neutralizes the HCl salt but is significantly less likely to abstract the alpha-proton of the activated intermediate compared to DIPEA[5].

Q: Can solvent choice impact the racemization of this specific compound? A: Yes. Polar aprotic solvents like DMF can stabilize the enolate intermediate, promoting the thermodynamic racemization pathway[5]. If solubility permits, performing the coupling in less polar solvent mixtures (e.g., DCM/DMF 1:1) can further suppress direct enolization.

Data Presentation: Impact of Coupling Reagents

The choice of coupling reagent and base dictates the stereochemical outcome. The table below summarizes typical D-isomer formation rates when coupling standard Fmoc-amino acids to sterically hindered nucleophiles using various activation strategies.

Coupling SystemBase UsedTypical D-Isomer (%)Mechanistic Impact
HBTU / HOBt DIPEA (2.0 eq)5.0 - 15.0%High oxazolone formation due to strong base and slow aminolysis.
HATU / HOAt DIPEA (2.0 eq)2.0 - 5.0%Faster aminolysis than HBTU, but strong base still promotes direct enolization.
DIC / HOBt TMP (1.0 eq)1.0 - 3.0%Weaker base reduces enolization, but OBt ester is less reactive than Oxyma.
DIC / Oxyma TMP (1.0 eq)< 0.5% Optimal. Rapid aminolysis kinetically outcompetes racemization; weak base prevents thermodynamic enolization.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, follow this self-validating protocol utilizing the DIC/Oxyma Pure system with TMP. This methodology is designed to proactively intercept reactive intermediates before racemization can occur[4].

Objective: Couple Fmoc-AA-OH to (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (H-Cpa-OMe·HCl)[8] without loss of stereochemical integrity.

Step 1: Preparation & Pre-activation

  • Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.0 eq of Oxyma Pure in anhydrous DCM/DMF (1:1 v/v).

  • Add 1.05 eq of Diisopropylcarbodiimide (DIC).

  • Allow the mixture to pre-activate for exactly 1 to 3 minutes at 0°C. Causality: Brief pre-activation forms the highly reactive Oxyma ester while minimizing the time the activated species spends in solution before the nucleophile is introduced[4].

Step 2: Nucleophile & Base Addition 4. In a separate vial, dissolve 1.0 eq of H-Cpa-OMe·HCl in a minimum volume of DMF. 5. Add 1.0 eq of 2,4,6-trimethylpyridine (TMP) to the H-Cpa-OMe solution to liberate the free amine. Causality: TMP neutralizes the HCl salt, but its low pKa and steric hindrance prevent it from acting as a catalyst for direct enolization[5]. 6. Dropwise add the neutralized H-Cpa-OMe solution to the pre-activated ester mixture at 0°C.

Step 3: Coupling & Self-Validation 7. Allow the reaction to slowly warm to room temperature over 1-2 hours. 8. Self-Validation Step: Before proceeding to standard aqueous workup, withdraw a 5 µL aliquot, dilute in the appropriate mobile phase, and inject onto a Chiral HPLC column (e.g., Chiralpak IA). Compare against a synthesized D-epimer standard to confirm enantiomeric excess (ee) > 99%[5].

G Step1 1. Pre-activation (1-3 min) DIC + Oxyma Pure Step2 2. Add (S)-Cpa-OMe (Amine Nucleophile) Step1->Step2 Step3 3. Add Weak Base (TMP, pKa ~7.5) Step2->Step3 Step4 4. Coupling Reaction (0°C to RT) Step3->Step4 Validate Self-Validation: Chiral HPLC Analysis Step4->Validate Pass ee > 99% Proceed to Workup Validate->Pass Success Fail ee < 99% Optimize Temp/Base Validate->Fail Racemization Detected

Caption: Self-validating experimental workflow for racemization-free coupling.

Sources

Technical Support Center: Yield Optimization for (S)-Methyl 2-amino-3-cyclopentylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely working with unnatural aliphatic amino acids like (S)-2-amino-3-cyclopentylpropanoic acid (cyclopentylalanine) to enhance the lipophilicity and proteolytic stability of your peptide candidates [4].

However, esterifying this specific building block into (S)-Methyl 2-amino-3-cyclopentylpropanoate often presents unique yield and purity challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you achieve >95% yields while preserving the critical (S)-stereocenter.

Mechanistic Overview & Workflow

The esterification of amino acids is a classic equilibrium-driven process. Because the cyclopentyl group introduces moderate steric bulk and significant hydrophobicity, standard aqueous workups or harsh thermal conditions often lead to incomplete conversion, product loss via hydrolysis, or racemization.

To maximize yield, we must manipulate the equilibrium using anhydrous in-situ acid generation. While Thionyl Chloride ( SOCl2​ ) is the traditional choice [2], Trimethylsilyl chloride ( TMSCl ) offers a milder, self-scavenging alternative that drives the reaction to completion without the harsh exotherms that threaten chiral integrity [1].

G A Start: (S)-Cyclopentylalanine + Anhydrous MeOH B Activation: Add TMSCl dropwise at 0°C A->B C Reaction: Stir at RT for 24 hours B->C D TLC/HPLC Check: Complete Conversion? C->D E Troubleshoot: Add 1.0 eq TMSCl Check moisture levels D->E No F Workup: Concentrate in vacuo (Temp < 40°C) D->F Yes E->C Re-subject G Isolation: Triturate with cold Et2O to yield HCl salt F->G

Workflow for high-yield synthesis of (S)-methyl 2-amino-3-cyclopentylpropanoate.

Quantitative Data: Method Comparison

Selecting the right activation method is the primary determinant of your final yield. Below is a comparative analysis of standard esterification methodologies applied to lipophilic unnatural amino acids.

Esterification MethodReagentsReaction TempTimeAvg. Isolated YieldRacemization Risk
Trimethylsilyl Chloride TMSCl , MeOH0 °C to RT24 h95–99% Low
Thionyl Chloride SOCl2​ , MeOH0 °C to RT24 h80–90%Moderate
Microwave-Assisted HCl gas, MeOH120–140 °C10–30 min70–100%High

Data synthesis based on standard amino acid esterification profiles [1] [3]. The TMSCl method is highly recommended for (S)-cyclopentylalanine to prevent yield loss from thermal degradation.

Self-Validating Experimental Protocol: TMSCl-Mediated Esterification

This protocol is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the causality of the reaction is maintained.

Reagents:

  • (S)-2-amino-3-cyclopentylpropanoic acid (1.0 eq)

  • Anhydrous Methanol (0.5 M relative to substrate)

  • Trimethylsilyl chloride (TMSCl) (2.5 eq)

Step-by-Step Methodology:

  • Preparation: Suspend the (S)-cyclopentylalanine in anhydrous methanol in an oven-dried flask under an inert argon atmosphere.

    • Validation Check: The starting material will not fully dissolve due to the hydrophobic cyclopentyl ring. A milky suspension is expected and indicates correct starting parameters.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Activation: Add TMSCl (2.5 eq) dropwise over 15 minutes.

    • Causality: TMSCl reacts with methanol to generate anhydrous HCl and TMS-OMe[1]. This avoids the violent exotherm and SO2​ gas evolution associated with SOCl2​ , protecting the (S)-stereocenter from thermal racemization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 24 hours.

    • Validation Check: The suspension will gradually transition into a clear, homogeneous solution as the polar hydrochloride salt of the ester is formed.

  • Monitoring: Confirm reaction completion via TLC (Ninhydrin stain) or LC-MS. The highly polar baseline spot of the free amino acid must completely disappear.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Crucial: Keep the water bath temperature below 40 °C to prevent thermal degradation.

  • Purification: Triturate the resulting crude oil/solid with cold anhydrous diethyl ether ( Et2​O ). Filter and dry under a high vacuum to yield (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride as a white solid.

Troubleshooting & FAQs

Q: My LC-MS shows complete conversion, but my isolated yield is consistently below 60%. Where is the product going? A: You are likely losing product during the workup phase due to diketopiperazine (DKP) formation or volatility. If you attempt an aqueous basic workup (e.g., using NaHCO3​ ) to isolate the free base, the unhindered primary amine will rapidly undergo intermolecular nucleophilic attack on the methyl ester of a neighboring molecule, forming a cyclic dipeptide (DKP) [2]. Solution: Never free-base the product during isolation. Always concentrate and isolate the product as the stable hydrochloride salt via ether trituration.

Q: I am observing up to 10% of the (R)-enantiomer in my final product. How do I stop this racemization? A: Racemization at the alpha-carbon is driven by transient enolization, which is exponentially accelerated by heat. If you are using the SOCl2​ method, the localized heat generated during the rapid addition of SOCl2​ to methanol is the culprit. Solution: Switch to the TMSCl protocol [1]. If you must use SOCl2​ , ensure the methanol is pre-cooled to exactly 0 °C, add the SOCl2​ at a rate of no more than 1 drop per second, and maintain vigorous stirring to dissipate localized heat pockets.

Q: The reaction stalls at 80% conversion. Adding more time does not help. Why? A: Esterification is an equilibrium reaction ( Acid+Alcohol⇌Ester+Water ). If the reaction stalls, water has entered the system and halted the forward equilibrium. This usually happens if the methanol is not strictly anhydrous or if the reaction flask was left open to ambient humidity. Solution: Add an additional 1.0 equivalent of TMSCl. TMSCl acts as an aggressive water scavenger, reacting with ambient moisture to form hexamethyldisiloxane (HMDS) and HCl, thereby pushing the equilibrium back toward the ester product [1].

Q: Can I use microwave irradiation to speed up the synthesis of this specific ester? A: While microwave-assisted esterification can reduce reaction times from 24 hours to 10 minutes [3], it is generally not recommended for unnatural chiral amino acids unless you have optimized the cooling parameters. The localized superheating (often 120–140 °C) drastically increases the risk of racemization for aliphatic amino acids. Stick to the room-temperature TMSCl method for maximum enantiomeric excess (ee).

References

  • Amino Acid Esters | PDF - Scribd (Originally published in Molecules)
  • Source: mdpi.
  • Source: scirp.
  • Source: acs.

Overcoming steric hindrance with (S)-Methyl 2-amino-3-cyclopentylpropanoate in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the successful incorporation of (S)-Methyl 2-amino-3-cyclopentylpropanoate, a non-natural amino acid, in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for overcoming the challenges associated with this sterically hindered building block.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Methyl 2-amino-3-cyclopentylpropanoate and why is it considered sterically hindered?

(S)-Methyl 2-amino-3-cyclopentylpropanoate, an analog of Leucine, possesses a bulky cyclopentyl group attached to the β-carbon of its side chain. This cyclic structure is significantly larger and more rigid than the isobutyl group of Leucine. In the context of SPPS, this bulkiness creates "steric hindrance," a phenomenon where the size of the group physically impedes the approach of reagents to the reactive sites, specifically the N-terminal amine of the growing peptide chain and the activated carboxyl group of the incoming amino acid.[1] This can lead to sluggish reaction kinetics and incomplete peptide bond formation.[2]

Q2: What are the primary challenges when incorporating this amino acid in SPPS?

The main challenges stem directly from its steric bulk and include:

  • Incomplete Coupling: The cyclopentyl group can prevent the activated amino acid from achieving the correct orientation for nucleophilic attack by the resin-bound amine, leading to low coupling efficiency and the formation of deletion sequences.[3]

  • Peptide Aggregation: The presence of bulky, hydrophobic residues can promote the formation of secondary structures and intermolecular hydrogen bonding of the growing peptide chain on the resin.[4] This aggregation can physically block reactive sites, further reducing reagent accessibility.

  • Slower Reaction Rates: Peptide bond formation involving sterically hindered amino acids is often significantly slower than with standard proteinogenic amino acids, necessitating modified protocols.[3]

Q3: How can I proactively minimize issues before starting my synthesis?

Careful planning is crucial. Before beginning your synthesis, consider the following:

  • Sequence Analysis: Identify potentially difficult regions in your peptide sequence. Stretches of hydrophobic or β-branched amino acids can exacerbate aggregation issues when combined with the cyclopentyl-containing residue.[5]

  • Resin Choice: For sequences prone to aggregation, a polyethylene glycol (PEG)-polystyrene (PS) graft resin (e.g., ChemMatrix®) can improve solvation of the peptide chain compared to standard polystyrene resins.[6]

  • Coupling Reagent Selection: Do not use standard carbodiimide reagents like DCC or DIC as the primary coupling agents for this residue. Plan to use more potent uronium or phosphonium salt-based reagents from the start.[3][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the incorporation of (S)-Methyl 2-amino-3-cyclopentylpropanoate.

Issue 1: Low Coupling Efficiency & Deletion Sequences

Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide minus the (S)-Methyl 2-amino-3-cyclopentylpropanoate residue. A qualitative test after the coupling step indicates the presence of unreacted amines.

Cause: This is the most common issue and is a direct result of steric hindrance preventing complete peptide bond formation.

Solution Workflow:

G cluster_reagent Reagent Optimization cluster_conditions Condition Optimization start Low Coupling Efficiency Detected (Positive Kaiser Test / MS Data) reagent Step 1: Change Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions hatu Use HATU/HCTU reagent->hatu Uronium/Aminium Salts (Highly Recommended) pybop Use PyBOP/PyAOP reagent->pybop Phosphonium Salts double_couple Step 3: Implement Double Coupling conditions->double_couple time Increase Time (2-4h or overnight) conditions->time solvent Switch to NMP from DMF conditions->solvent microwave Use Microwave Synthesis conditions->microwave final_check Step 4: Re-evaluate & Monitor double_couple->final_check

Caption: Troubleshooting workflow for low coupling efficiency.

Step 1: Employ a More Potent Coupling Reagent

Standard carbodiimides are often insufficient for sterically demanding couplings.[4] Switch to a more powerful in-situ activating reagent. These reagents form highly reactive esters that can overcome the steric barrier.

Reagent ClassExample(s)Activation IntermediateReactivityNotes
Uronium/Aminium HATU, HCTUO-Azabenzotriazole (OAt) / O-6-ClBt esterVery High Highly recommended for hindered couplings. HATU is often the first choice.[1][4]
Phosphonium PyBOP, PyAOPO-Benzotriazole (OBt) / O-Azabenzotriazole (OAt) esterHigh Effective alternatives to uronium salts. PyAOP can be particularly useful for difficult sequences.[3][7]
Carbodiimide DCC, DICO-acylisoureaModerate Generally inefficient for this application and not recommended.[3]
Step 2: Optimize Reaction Conditions
  • Extend Reaction Time: Steric hindrance slows down the reaction rate.[4] Increase the standard coupling time from 1 hour to at least 2-4 hours. For particularly difficult couplings, an overnight reaction may be necessary.

  • Improve Solvation: Poor solvation can lead to peptide aggregation, further hindering the reaction.[4] Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[4]

  • Utilize Microwave-Assisted SPPS (MA-SPPS): Microwave energy can accelerate both deprotection and coupling steps, driving difficult reactions to completion more efficiently.[8] This is a highly effective method for overcoming steric hindrance.

Protocol 1: Double Coupling of (S)-Methyl 2-amino-3-cyclopentylpropanoate using HATU

This protocol should be your primary approach for incorporating the hindered residue.

  • Deprotection: Following standard Fmoc-deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF or NMP (3x).

  • Confirmation: Perform a Kaiser test. A positive blue/purple result confirms the presence of free primary amines, and you can proceed.[5]

  • First Coupling - Activation: In a separate vessel, pre-activate the Fmoc-(S)-Methyl 2-amino-3-cyclopentylpropanoate (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in NMP. Allow pre-activation to proceed for 1-5 minutes.[4]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[4]

  • Wash: Wash the resin with NMP (3x).

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[5]

    • If Negative (yellow): The coupling is complete. Proceed with the synthesis.

    • If Positive (blue/purple): The coupling is incomplete. Proceed to the second coupling.

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Final Wash & Monitoring: Wash the resin with NMP (3x) and perform a final Kaiser test to confirm completion. If the test is still positive, consider capping the unreacted amines before proceeding (see Issue 2).

Issue 2: Peptide Aggregation on the Resin

Symptom: You observe a gradual decrease in coupling efficiency for all amino acids added after the (S)-Methyl 2-amino-3-cyclopentylpropanoate. The resin beads may appear clumped, and you notice poor solvent flow during wash steps.

Cause: The introduction of the bulky, hydrophobic cyclopentyl group has induced the peptide chain to aggregate on the solid support, physically blocking access for subsequent reagents.[5]

G Conceptual Diagram of Steric Hindrance cluster_hindrance Steric Hindrance Resin { Resin Bead} Peptide { Growing Peptide Chain |  N-Terminal Amine} Resin->Peptide:f0 AminoAcid { Activated Amino Acid |  Bulky Cyclopentyl Group} Block Physical Blockage AminoAcid:f1->Block Block->Peptide:f1

Caption: Steric hindrance from the cyclopentyl group blocking coupling.

Solutions:
  • Solvent Choice: As mentioned previously, use NMP as the primary solvent for all coupling and deprotection steps. For extremely difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Chaotropic Agents: Adding a small concentration (e.g., 0.5 M) of a chaotropic salt like LiCl to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.

  • "Magic Mixture": For Fmoc deprotection, a cocktail of 20% piperidine, 2% DBU in NMP can be more effective at disrupting aggregation than piperidine alone.

  • Pseudoproline Dipeptides: If the residue preceding the hindered amino acid is a Serine, Threonine, or Cysteine, consider incorporating it as a pseudoproline dipeptide. These structures introduce a "kink" into the peptide backbone, disrupting the hydrogen bonding that leads to aggregation. This is a preventative measure that must be planned in advance.

Issue 3: Incomplete Final Cleavage from the Resin

Symptom: After successful synthesis on the resin (confirmed by a test cleavage and MS), the final yield after full cleavage is unexpectedly low.[9]

Cause: While less common, severe peptide aggregation can sometimes hinder the access of the cleavage cocktail (e.g., Trifluoroacetic acid) to the linker attaching the peptide to the resin.

Solutions:
  • Extended Cleavage Time: Increase the cleavage time from the standard 2-4 hours to 4-6 hours to ensure the TFA has sufficient time to penetrate the resin and aggregated peptide matrix.[10]

  • Pre-Swell Resin in Cleavage Cocktail: Before starting the main cleavage reaction, briefly swell the peptide-resin in a small amount of the cleavage cocktail for 10-15 minutes, drain, and then add the full volume of fresh cocktail. This can help to open up the aggregated structure.

  • Agitation: Ensure continuous, gentle agitation during the cleavage reaction to maximize the interaction between the resin and the cleavage cocktail.

References

  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (4), 206-207. [Link]

  • Nishino, Y., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 107-112. [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(39), 10833-10845. [Link]

  • Zhang, X., et al. (2023). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Nature Communications, 14(1), 4983. [Link]

  • Al-Warhi, T., et al. (2012). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. European Journal of Organic Chemistry, 2012(28), 5511-5515. [Link]

  • P. White, et al. (2022). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 13(1), 20-41. [Link]

  • de la Mora-Enriquez, R. G., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(2), 1007-1018. [Link]

  • Zhang, X., et al. (2023). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). SPPS Technology. [Link]

Sources

Technical Support Center: HPLC Purification of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (S)-Methyl 2-amino-3-cyclopentylpropanoate .

This molecule presents a unique trifecta of chromatographic challenges: a basic primary amine (prone to peak tailing), a base-labile methyl ester (prone to hydrolysis), and a lack of an extended conjugated pi-system (resulting in poor UV detectability). This guide synthesizes mechanistic theory with field-validated protocols to ensure high-yield, high-purity recovery.

Molecular Profiling & Chromatographic Implications

Before optimizing the instrument parameters, we must establish the causality between the molecule's structure and its behavior on a reversed-phase (RP) stationary phase.

Structural FeaturePhysicochemical PropertyChromatographic Consequence & Mitigation
Primary Amine Basic (Estimated pKa ~9.5)Positively charged at standard pH. Causes severe peak tailing due to ion-exchange interactions with residual silanols[1]. Mitigation: Use low pH (TFA/Formic Acid) and heavily endcapped columns.
Methyl Ester Base-LabileSusceptible to rapid saponification (hydrolysis) at pH > 7. Mitigation: Strictly avoid high-pH mobile phases like ammonium hydroxide or ammonium carbonate[1]. Limit pH to 2.0–5.5.
Cyclopentyl Ring HydrophobicProvides moderate retention on C18/C8 stationary phases. Mitigation: Utilize a shallow organic gradient (e.g., 5% to 60% Acetonitrile) for optimal resolution.
Lack of Aromaticity Low UV ChromophorePoor absorbance above 220 nm. Mitigation: Employ low-UV detection (200–210 nm) with UV-transparent buffers, or utilize MS-triggered purification[2],[3].

Method Development Workflow

G Start Target: (S)-Methyl 2-amino- 3-cyclopentylpropanoate UV UV Absorbance Check (Lacks strong chromophore) Start->UV Detect Select Detection: MS (m/z 172.1) or Low UV (210nm) UV->Detect pH pH Stability Check (Base-labile ester) Detect->pH Acidic Acidic Mobile Phase (pH 2-4) to prevent ester hydrolysis pH->Acidic Tailing Amine Tailing Mitigation (Ion-pairing / Endcapped C18) Acidic->Tailing Final Final Prep HPLC Method (0.1% Formic Acid / MeCN) Tailing->Final

Fig 1: Logical workflow for establishing HPLC conditions based on molecular properties.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing and broad peaks on my standard C18 column?

The Causality: The primary amine on your molecule is protonated (positively charged) under standard neutral or mildly acidic conditions. Simultaneously, residual silanols (Si-OH) on the silica surface of the column deprotonate at mid-pH ranges, becoming negatively charged (Si-O⁻)[1]. This creates a secondary ion-exchange interaction that drags the molecule across the column, resulting in band broadening and tailing. The Solution:

  • Lower the pH: Use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. This fully protonates and neutralizes the residual silanols, shutting down the secondary interactions[1]. TFA also acts as a strong ion-pairing reagent, wrapping the basic amine in a hydrophobic pocket to improve peak shape[2].

  • Upgrade the Column: Switch to a bidentate or heavily endcapped C18 column (e.g., Waters XBridge or Agilent Rx-SIL) designed to shield residual silanols[4],[1].

Q2: I am using UV detection at 210 nm, but my baseline drifts massively during the gradient. How can I fix this?

The Causality: Because (S)-Methyl 2-amino-3-cyclopentylpropanoate lacks an aromatic ring, its only chromophore is the ester carbonyl, requiring low-UV detection (200–220 nm)[3]. However, at these low wavelengths, the UV absorbance of the mobile phase additives becomes highly visible. As the gradient shifts from aqueous to organic, the background absorbance changes, causing a sloping baseline[2]. The Solution: If you must use UV, balance the absorbance of your A and B solvents. For example, use 0.05% TFA in Water (Mobile Phase A) and 0.03% TFA in Acetonitrile (Mobile Phase B) [3]. The slightly lower concentration of TFA in the organic phase perfectly offsets the baseline drift, keeping the baseline flat at 210 nm.

Q3: I switched to MS-triggered purification, but my signal intensity is extremely low. What is suppressing my MS signal?

The Causality: If you are using TFA to fix your peak tailing (as suggested in Q1), you are inadvertently causing ion suppression in your mass spectrometer. TFA is such a strong ion-pairing reagent that the TFA-analyte complex survives as a neutral entity in the gas phase, preventing the target from being detected in Positive Electrospray Ionization (ESI+) mode[2]. Furthermore, TFA lingers in the MS source[2]. The Solution: Replace TFA with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 5.5) . Formic acid provides the necessary acidity to stabilize the ester and protonate the amine for ESI+ detection ([M+H]⁺ = 172.1) without forming an unbreakable ion pair[4],[2].

Q4: I tried a high-pH mobile phase (Ammonium Hydroxide, pH 10) to neutralize the amine, but my target peak disappeared and a new early-eluting peak appeared. What happened?

The Causality: You successfully neutralized the amine, but you destroyed the molecule. The methyl ester is highly susceptible to base-catalyzed hydrolysis. At pH 10, the ester rapidly cleaves to form (S)-2-amino-3-cyclopentylpropanoic acid and methanol. The resulting carboxylic acid is highly polar and zwitterionic, causing it to elute in the void volume. The Solution: Never exceed pH 6.0 for this compound. Stick to acidic volatile buffers[4].

Troubleshooting Pathway Visualization

G Issue Issue: Severe Peak Tailing or Poor Recovery Cause Cause: Secondary interactions between primary amine & silanols Issue->Cause CheckCol Action 1: Hardware Check Switch to heavily endcapped C18 Cause->CheckCol CheckMP Action 2: Mobile Phase Check Lower pH to protonate silanols Cause->CheckMP TFA Solution A (UV Detection): Add 0.05% TFA for Ion-Pairing CheckMP->TFA FA Solution B (MS Detection): Add 0.1% Formic Acid CheckMP->FA

Fig 2: Decision tree for diagnosing and resolving amine-induced peak tailing.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate built-in system suitability checks.

Protocol A: MS-Triggered Preparative Purification (High Purity / High Yield)

This method is optimized for isolating the pure compound from synthetic crude mixtures while avoiding ester hydrolysis and MS ion suppression.

System Suitability & Self-Validation Step: Before injecting the sample, run a blank gradient injection (DMSO only). Monitor the MS baseline to ensure no lingering TFA from previous users is suppressing the baseline signal[2].

Step-by-Step Methodology:

  • Column Selection: Install a high-loadability, base-deactivated preparative column (e.g., Waters SunFire C18 or XBridge C18, 150 mm × 19 mm, 5 µm)[4].

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Buffer B: HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Do not use TFA, as it will suppress the MS signal[2].

  • Sample Preparation: Dissolve the crude sample in a minimum volume of DMSO (e.g., 50 mg/mL). Add a drop of Mobile Phase A to ensure solubility matches the initial gradient conditions.

  • Gradient Design:

    • 0–2 min: Isocratic hold at 5% B (allows polar impurities to elute).

    • 2–12 min: Linear gradient from 5% B to 50% B (targets the moderate hydrophobicity of the cyclopentyl group).

    • 12–14 min: Column wash at 100% B.

    • 14–17 min: Re-equilibration at 5% B.

  • Detection & Fraction Collection: Set the mass spectrometer to Positive ESI mode. Trigger fraction collection strictly on the Extracted Ion Chromatogram (XIC) for m/z 172.1 ([M+H]⁺).

  • Post-Purification: Immediately lyophilize the collected fractions. Do not use rotary evaporation with heat, as prolonged exposure to water/acid under heat can induce ester hydrolysis.

Protocol B: Low-UV Analytical Purity Assessment

Use this method if an LC-MS is unavailable and you must rely on UV/Vis detection.

System Suitability & Self-Validation Step: Add 0.1% acetone to the organic solvent and monitor the baseline at 254 nm without injecting a sample. If the baseline shifts erratically, your pump's solvent mixing device is failing[5].

Step-by-Step Methodology:

  • Column Selection: Install a fully endcapped analytical column (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation (Baseline Balancing):

    • Buffer A: Ultrapure Water + 0.05% TFA .

    • Buffer B: HPLC-Grade Acetonitrile + 0.03% TFA .

    • Why? This specific offset compensates for the increasing UV absorbance of Acetonitrile at 210 nm, keeping the baseline perfectly flat[3].

  • Gradient Design: 5% to 95% B over 15 minutes at a flow rate of 1.0 mL/min[3].

  • Detection: Set the UV detector to 210 nm . Ensure the reference wavelength feature (if available on your DAD) is turned OFF, as it can artificially subtract the low-UV signal of your target compound.

References

  • Biotage - Ionizable compound purification using reversed-phase flash column chromatography URL: [Link]

  • AIP Publishing - An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives URL: [Link]

  • Element Lab Solutions - Buffers and Eluent Additives for HPLC Method Development URL: [Link]

  • LCMS.cz - HPLC Troubleshooting Guide URL: [Link]

  • Chromatography Online - A Three-Pronged Template Approach for Rapid HPLC Method Development URL: [Link]

  • Agilent Technologies - Control pH During Method Development for Better Chromatography URL: [Link]

Sources

Preventing degradation of (S)-Methyl 2-amino-3-cyclopentylpropanoate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with unnatural amino acid derivatives. (S)-Methyl 2-amino-3-cyclopentylpropanoate is a highly valuable chiral building block in drug development. However, because it is an α-amino acid methyl ester, it is inherently unstable when stored improperly.

This guide provides a mechanistic understanding of its vulnerabilities and field-proven troubleshooting protocols to ensure absolute structural and stereochemical integrity during long-term storage.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The free base form of (S)-Methyl 2-amino-3-cyclopentylpropanoate is susceptible to three primary degradation pathways:

DegradationPathways Molecule (S)-Methyl 2-amino-3-cyclopentylpropanoate (Free Base) Hydrolysis Ester Hydrolysis (Free Acid) Molecule->Hydrolysis + Moisture DKP Diketopiperazine (DKP) Formation Molecule->DKP Intermolecular Condensation Racemization Racemization (S to R/S) Molecule->Racemization Base/Acid Catalysis

Mechanistic degradation pathways of (S)-Methyl 2-amino-3-cyclopentylpropanoate free base.

Troubleshooting & FAQs

Q1: My stored (S)-Methyl 2-amino-3-cyclopentylpropanoate has turned from a clear oil into a cloudy mixture with a white precipitate. What happened? A1: You are observing Diketopiperazine (DKP) formation . When stored as a free base, the unprotonated N-terminal amine of one molecule acts as a nucleophile and attacks the ester carbonyl of a neighboring molecule. This intermolecular condensation yields a linear dipeptide intermediate that rapidly cyclizes into a thermodynamically highly stable 6-membered 2,5-diketopiperazine ring [1]. This reaction follows pseudo-zero-order kinetics and is severely accelerated at room temperature or in highly concentrated neat oils. To prevent this, the amine must be protonated (e.g., converted to an HCl salt) to eliminate its nucleophilicity.

Q2: NMR analysis shows a loss of enantiomeric excess (ee) over time, even though the compound was stored in a sealed vial. Why is it racemizing? A2: Racemization (or epimerization) occurs because the α-proton of the amino acid ester is situated between two electron-withdrawing groups (the ester and the amine). In the presence of trace amounts of basic impurities (or even auto-catalysis from the free amine itself), this proton can be abstracted. This forms a planar enolate/aza-allyl intermediate. When reprotonation occurs, it happens randomly from either face of the plane, converting your pure (S)-enantiomer into a racemic (R/S) mixture [2]. Storing the molecule as a salt prevents the basic conditions required for this enolization.

Q3: I stored the compound in a refrigerator, but LC-MS shows a mass corresponding to [M-14]. What is this degradant? A3: A mass loss of 14 Da (loss of a methyl group, plus the addition of a proton) indicates ester hydrolysis . The methyl ester has been hydrolyzed back to the free carboxylic acid ((S)-2-amino-3-cyclopentylpropanoic acid). Water from ambient humidity acts as a nucleophile, attacking the ester carbonyl carbon [3]. Refrigerators are notoriously humid environments. If the vial was not properly desiccated and purged with an inert gas prior to cold storage, condensation inside the vial will drive this hydrolysis.

Quantitative Stability Data

The following table summarizes the expected stability metrics of (S)-Methyl 2-amino-3-cyclopentylpropanoate under various storage conditions.

Storage ConditionPhysical FormTemp (°C)Atmosphere6-Month Purity (%)Primary Degradant
Free Base (Neat)Oil/Liquid25Ambient Air< 40%DKP, Free Acid
Free Base (Solution)in DCM4Ambient Air~ 75%DKP
HCl Salt (Solid)Powder25Ambient Air~ 92%Free Acid (Hydrolysis)
HCl Salt (Solid) Powder -20 Argon (Dry) > 99% None (Stable)
Standard Operating Procedures (SOPs)

To guarantee the long-term stability of your compound, it must be converted into a salt and stored under strict anhydrous, inert conditions.

StorageWorkflow Step1 Purify Free Base Step2 Convert to HCl Salt Step1->Step2 Step3 Lyophilize Step2->Step3 Step4 Argon Purge Step3->Step4 Step5 Store at -20°C Step4->Step5

Step-by-step workflow for the long-term storage preparation of amino acid esters.

Protocol 1: Conversion to Hydrochloride Salt (Self-Validating System)
  • Preparation: Dissolve the purified (S)-Methyl 2-amino-3-cyclopentylpropanoate free base in anhydrous diethyl ether (10 mL per gram of compound) under an inert argon atmosphere in a flame-dried round-bottom flask.

  • Protonation: Cool the flask to 0°C using an ice bath. Slowly add a stoichiometric equivalent of 2.0 M HCl in diethyl ether dropwise while stirring. Causality: Low temperature prevents exothermic side reactions; anhydrous ether prevents ester hydrolysis.

  • Validation: Observe the immediate formation of a white crystalline precipitate. Self-validation: The free base is highly soluble in ether, whereas the HCl salt is insoluble. Complete precipitation visually confirms successful and complete protonation of the amine.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a positive stream of argon. Wash the filter cake twice with cold, anhydrous ether to remove any unreacted free base or non-polar impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours to remove residual solvent.

Protocol 2: Desiccation and Inert Gas Purging
  • Vial Selection: Transfer the dried HCl salt powder to a pre-dried amber glass vial. Causality: Amber glass mitigates potential photolytic degradation over multi-year storage.

  • Moisture Removal: Place the unsealed vial in a vacuum desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide, P₂O₅). Apply high vacuum (< 1 mbar) for 2 hours.

  • Inert Blanketing: Backfill the desiccator with ultra-high purity (UHP) Argon. Causality: Argon (density 1.78 g/L) is significantly heavier than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). It displaces oxygen and moisture, sinking into the vial to form a robust protective blanket.

  • Sealing: Quickly cap the vial with a PTFE-lined silicone septum cap. Wrap the cap tightly with Parafilm to prevent micro-ingress of moisture.

  • Storage: Store the sealed vial in a monitored -20°C freezer. Critical step: Allow the vial to warm to room temperature in a desiccator before opening to prevent atmospheric condensation from forming on the cold powder.

References
  • Sun, Y., et al. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega. URL:[Link]

  • Zhao, J., et al. "Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis." Journal of the American Chemical Society. URL:[Link]

  • "1 Protection Reactions." Wiley-VCH. URL:[Link]

Technical Support Center: Navigating the Coupling of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Side Reactions in Peptide Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling the sterically demanding amino acid, (S)-Methyl 2-amino-3-cyclopentylpropanoate (Me-Cpa). As a non-canonical amino acid with a bulky cyclopentyl side chain, Me-Cpa introduces unique hurdles in peptide synthesis that can lead to undesired side reactions, impacting yield and purity. This resource is designed to provide you with the expertise and practical solutions to navigate these complexities effectively.

Understanding the Core Challenges with (S)-Methyl 2-amino-3-cyclopentylpropanoate

The primary obstacle in the successful incorporation of Me-Cpa into a peptide sequence is the significant steric hindrance imposed by its cyclopentyl group. This bulkiness can physically obstruct the approach of the reacting amino and carboxyl groups, leading to several downstream complications:

  • Slow or Incomplete Coupling Reactions: The steric bulk of Me-Cpa can significantly slow down the rate of peptide bond formation, often resulting in incomplete reactions and the presence of deletion sequences in the final product.

  • Increased Risk of Racemization: To drive sluggish coupling reactions to completion, harsher conditions or more potent activating agents are often employed. This, in turn, can increase the risk of racemization at the α-carbon of the activated amino acid through the formation of a 5(4H)-oxazolone intermediate.[1] The acidic proton at the chiral center of this planar intermediate can be easily abstracted by a base, leading to a loss of stereochemical integrity.

  • Propensity for Diketopiperazine (DKP) Formation: If Me-Cpa is the N-terminal residue of a dipeptide, the free amine can intramolecularly attack the activated C-terminal ester, leading to the formation of a stable six-membered diketopiperazine ring.[2][3] This side reaction truncates the peptide chain and can be a significant source of impurity.

This guide will provide a structured approach to troubleshooting and preventing these common side reactions.

Troubleshooting Guide: A Question & Answer Approach

This section is designed to directly address the specific issues you may encounter during your experiments.

Issue 1: Low Coupling Yield and Presence of Deletion Sequences

Q1: My standard coupling protocol with DIC/HOBt is resulting in a low yield of the desired peptide after incorporating Me-Cpa. What is the likely cause and how can I improve it?

A1: The primary culprit is likely the steric hindrance from the cyclopentyl side chain, which renders standard carbodiimide reagents like DIC less effective.[4] To overcome this, you need to employ a more potent coupling reagent and optimize your reaction conditions.

Recommended Solutions:

  • Switch to a More Powerful Coupling Reagent: Uronium/aminium salts like HATU , HCTU , or COMU , or phosphonium salts such as PyAOP or PyBOP , are significantly more effective for sterically hindered couplings.[4][5] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently. COMU, a third-generation uronium-type reagent, is particularly noteworthy for its high reactivity and favorable safety profile.[5]

  • Perform a "Double Coupling": After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated Me-Cpa. This is a widely used and effective method to drive the reaction to completion.

  • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to several hours or even overnight. Gentle heating (e.g., to 40-50°C) can also help overcome the activation energy barrier. However, be mindful that elevated temperatures can increase the risk of racemization, so this should be done with caution and in conjunction with racemization-suppressing additives.[6]

  • Optimize Your Solvent: The choice of solvent is critical for good solvation of the growing peptide chain and reagents. N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult couplings due to its better solvating properties, which can help disrupt peptide aggregation.

Issue 2: Suspected Racemization of the Me-Cpa Residue

Q2: I'm observing a diastereomeric impurity in my crude product after coupling Me-Cpa. How can I confirm and minimize racemization?

A2: Racemization is a significant concern with sterically hindered amino acids due to the potential for prolonged activation times. The mechanism often involves the formation of an oxazolone intermediate.[1]

Strategies to Minimize Racemization:

  • Utilize Racemization-Suppressing Additives: When using carbodiimide coupling agents (like DIC), the addition of an equivalent of a hydroxybenzotriazole derivative is crucial. OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) and 6-Cl-HOBt are often more effective than HOBt at suppressing racemization.[7]

  • Choose the Right Base: The choice and amount of base can significantly impact racemization. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.

  • Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0°C to room temperature) can help minimize the rate of racemization.[6] This needs to be balanced with the need for a reasonable reaction time for the sterically hindered coupling.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Prolonged pre-activation can increase the concentration of the racemization-prone activated species.

Analytical Confirmation of Racemization:

  • Chiral HPLC: The most definitive way to quantify racemization is by using a chiral HPLC column to separate the diastereomeric peptides.

  • NMR Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, sometimes with the aid of chiral shift reagents.

Issue 3: Formation of a Major Byproduct Identified as a Diketopiperazine (DKP)

Q3: After coupling the second amino acid to an N-terminal Me-Cpa, I'm seeing a significant amount of a truncated product. I suspect it's a diketopiperazine. How can I prevent this?

A3: Diketopiperazine (DKP) formation is a common side reaction at the dipeptide stage, especially when the N-terminal amino acid is followed by a residue like proline or glycine.[1][2] The bulky cyclopentyl group of Me-Cpa does not necessarily prevent this intramolecular cyclization.

Preventative Measures for DKP Formation:

  • Choice of Resin: For Fmoc-based synthesis, using a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric bulk of the linker.[1]

  • Use of Dipeptide Building Blocks: If commercially available, using a pre-formed dipeptide where Me-Cpa is the N-terminal residue can bypass the problematic dipeptide-resin intermediate.

  • Modified Deprotection and Coupling Protocol:

    • Minimize Piperidine Exposure: Use shorter Fmoc deprotection times to reduce the time the free N-terminal amine is exposed to basic conditions.[2]

    • In Situ Neutralization/Coupling: After Fmoc deprotection and washing, immediately add the activated amino acid for the next coupling step without a separate neutralization step. This minimizes the time the free dipeptide amine is available for intramolecular cyclization.

Preventative Strategies and Best Practices

To proactively minimize side reactions when working with (S)-Methyl 2-amino-3-cyclopentylpropanoate, consider the following best practices from the outset of your synthesis design.

StrategyRationaleKey Considerations
Coupling Reagent Selection To overcome steric hindrance and promote efficient peptide bond formation.Uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyAOP, PyBOP) salts are recommended.[4][5]
Use of Additives To suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone activated species.OxymaPure® or 6-Cl-HOBt are highly effective.[7]
Base Selection and Stoichiometry To minimize base-catalyzed side reactions like racemization and DKP formation.Use a sterically hindered base (DIEA, collidine) at the lowest effective concentration.
Reaction Conditions To balance the need for complete coupling with the risk of side reactions.Consider double coupling, extended reaction times at room temperature, or judicious use of mild heating.
Solvent Choice To ensure optimal solvation and minimize aggregation.NMP is often preferred over DMF for difficult sequences.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-(S)-Me-Cpa-OH using HATU

This protocol is designed for the efficient coupling of the sterically hindered (S)-Methyl 2-amino-3-cyclopentylpropanoate.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).

  • Pre-activation of Me-Cpa: In a separate vessel, dissolve Fmoc-(S)-Me-Cpa-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in NMP.

  • Activation: Allow the pre-activation to proceed for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with NMP (3 x 1 min) and then DMF (3 x 1 min).

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-6 with a fresh solution of activated Me-Cpa.

Protocol 2: Analytical Detection of Racemization by Chiral HPLC

This protocol outlines a general procedure for the analysis of potential racemization.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Crude Peptide Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase to be used for HPLC analysis.

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral stationary phase column.

    • Use an isocratic or gradient elution method with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

    • Monitor the elution of diastereomers by UV detection (typically at 214 or 280 nm).

    • The presence of a second peak corresponding to the diastereomeric peptide confirms racemization. The peak areas can be used to quantify the extent of racemization.

Visualizing the Challenges

Diagram 1: The Racemization Pathway

G cluster_0 Peptide Coupling Activated_Amino_Acid Activated (S)-Me-Cpa Oxazolone Planar Oxazolone Intermediate Activated_Amino_Acid->Oxazolone Intramolecular Cyclization Coupled_Peptide_S Desired (S)-Peptide Activated_Amino_Acid->Coupled_Peptide_S Desired Coupling Base Base (e.g., DIEA) Base->Oxazolone Proton Abstraction Racemized_Oxazolone Racemized Oxazolone Oxazolone->Racemized_Oxazolone Loss of Chirality Coupled_Peptide_R Diastereomeric (R)-Peptide Racemized_Oxazolone->Coupled_Peptide_R Undesired Coupling

Caption: Mechanism of racemization via oxazolone formation.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

G Start Low Coupling Yield with Me-Cpa Check_Reagent Is a potent coupling reagent (e.g., HATU, COMU) being used? Start->Check_Reagent Switch_Reagent Switch to a more potent reagent Check_Reagent->Switch_Reagent No Check_Conditions Are reaction time and temperature optimized? Check_Reagent->Check_Conditions Yes Switch_Reagent->Check_Conditions Optimize_Conditions Increase reaction time and/or perform double coupling Check_Conditions->Optimize_Conditions No Check_Solvent Is the solvent optimal (e.g., NMP)? Check_Conditions->Check_Solvent Yes Optimize_Conditions->Check_Solvent Switch_Solvent Switch to NMP or a solvent mixture Check_Solvent->Switch_Solvent No Success Coupling Successful Check_Solvent->Success Yes Switch_Solvent->Success

Caption: Decision-making workflow for troubleshooting low coupling yields.

References

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. [Link]

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. American Chemical Society. [Link]

  • Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ResearchGate. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]

  • 7.4 Racemization Assays. Thieme. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. MDPI. [Link]

  • Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. [Link]

  • Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. PubMed. [Link]

  • Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. PMC. [Link]

  • How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Syngene International. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

  • "Analytical, Structural, and Biological Consequences of Peptide Epimeri" by Arzoo Patel. University of California, Irvine. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. American Chemical Society. [Link]

  • Search for optimal coupling reagent in multiple peptide synthesizer. PubMed. [Link]

  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. [Link]

  • "SYNTHETIC AND ANALYTICAL METHODS FOR METAL TARGETING PEPTIDES FOR THE " by Emily Andrews. UNH Scholars' Repository. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. American Chemical Society. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. [Link]

  • What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. ResearchGate. [Link]

  • Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. ResearchGate. [Link]

  • Methionine epimerization in cyclic peptides. PMC. [Link]

  • Why am I not getting the coupled peptide after fmoc deprotection and cleavage?. ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to Selecting Alicyclic Scaffolds: (S)-Methyl 2-amino-3-cyclopentylpropanoate vs. (S)-Methyl 2-amino-3-cyclohexylpropanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug discovery, the selection of appropriate building blocks is a critical determinant of a candidate molecule's ultimate success. Non-proteinogenic amino acids, in particular, offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of novel therapeutics. Among these, derivatives of alanine bearing alicyclic moieties, such as (S)-Methyl 2-amino-3-cyclopentylpropanoate and (S)-Methyl 2-amino-3-cyclohexylpropanoate, are frequently employed to enhance metabolic stability, modulate lipophilicity, and optimize ligand-receptor interactions. This guide provides a detailed comparison of these two valuable building blocks, supported by experimental data and established principles in medicinal chemistry, to aid researchers in making informed decisions for their drug design projects.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference of a single carbon atom in the alicyclic ring between the cyclopentyl and cyclohexyl derivatives imparts distinct physicochemical characteristics. These differences, though minor in isolation, can have a cascading effect on a drug candidate's overall profile.

Property(S)-Methyl 2-amino-3-cyclopentylpropanoate(S)-Methyl 2-amino-3-cyclohexylpropanoateImplication in Drug Discovery
Molecular Formula C9H17NO2C10H19NO2[1]The addition of a methylene group increases molecular weight and lipophilicity.
Molecular Weight 171.24 g/mol 185.27 g/mol [1]Higher molecular weight can impact permeability and ligand efficiency.
Calculated logP ~1.5~2.0Increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding and lower aqueous solubility.
Conformational Flexibility More flexible, with envelope and half-chair conformations being readily interconvertible.[2][3]More rigid, with a strong preference for the chair conformation.[4]The defined three-dimensional shape of the cyclohexyl group can lead to more specific and potent interactions with a target protein, while the cyclopentyl group's flexibility might allow for binding to a wider range of targets or different binding modes.[5]

Impact on Pharmacokinetics (PK): The Metabolic Fate and Distribution Story

The choice between a cyclopentyl and a cyclohexyl moiety can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

Alicyclic rings are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[6][7] The structure of the ring plays a crucial role in its susceptibility to and the products of this metabolism.

  • Cyclohexyl Ring: The chair conformation of the cyclohexyl ring presents equatorial hydrogens that are sterically accessible to CYP enzymes. This often leads to hydroxylation, primarily at the 4-position, which can be a metabolic "soft spot," leading to rapid clearance. A study on the metabolism of alicyclic fentanyl analogs showed that cyclohexyl fentanyl undergoes significant hydroxylation on the cyclohexyl ring.[8][9]

  • Cyclopentyl Ring: The cyclopentyl ring, being more planar and with less defined axial and equatorial positions, can exhibit a different metabolic profile. While still susceptible to hydroxylation, the positions of oxidation may be less predictable. In the same fentanyl analog study, as the alicyclic ring size increased, the extent of N-dealkylation decreased while oxidation of the alicyclic ring became more prominent.[8][10] This suggests that for larger rings like cyclopentyl and cyclohexyl, ring oxidation is a major metabolic pathway.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the metabolic stability of compounds containing these moieties, a standard in vitro assay using liver microsomes is employed.[11]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like CYPs.[6][12]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and positive controls (e.g., testosterone, midazolam)[12]

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor for CYP enzymes)[12]

  • Acetonitrile (quenching solution)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of test compounds and positive controls in phosphate buffer. Prepare an HLM suspension in the same buffer.

  • Incubation: In a 96-well plate, add the HLM suspension to the wells containing the test compounds. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to each well.[12]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.[12] The "0-minute" time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the natural log of the remaining compound, calculate the half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Assay Workflow

Impact on Pharmacodynamics (PD): Shaping Molecular Interactions

The geometry and flexibility of the alicyclic ring are paramount in defining how a ligand interacts with its biological target.

Conformational Analysis
  • Cyclohexyl Group: The rigid chair conformation of the cyclohexyl group provides a well-defined three-dimensional structure. This can be highly advantageous if this defined shape is complementary to the binding pocket of the target protein, potentially leading to higher binding affinity and selectivity.[5] The cyclohexyl group can be considered a three-dimensional bioisostere for a phenyl group, offering more contact points within a binding pocket.[5]

  • Cyclopentyl Group: The cyclopentyl ring is more flexible and can adopt several low-energy conformations, such as the "envelope" and "half-chair".[2] This flexibility can be a double-edged sword. It might allow the molecule to adapt to the binding site, potentially increasing affinity. However, this conformational flexibility comes at an entropic cost upon binding, which can decrease affinity. In some cases, rigidifying a flexible cyclopentane can improve affinity and selectivity.[3]

Conformations cluster_cyclopentyl Cyclopentyl (Flexible) cluster_cyclohexyl Cyclohexyl (Rigid) Envelope Envelope HalfChair_C5 Half-Chair Envelope->HalfChair_C5 Low Energy Barrier Chair Chair (Low Energy) Boat Boat (High Energy) Chair->Boat High Energy Barrier

Conformational Preferences of Cyclopentyl and Cyclohexyl Rings

Case Studies from Drug Discovery

Structure-activity relationship (SAR) studies often involve the replacement of a cyclopentyl group with a cyclohexyl group, or vice versa, to probe the steric and conformational requirements of a binding pocket. For example, in the development of neuraminidase inhibitors, the incorporation of a cyclohexene ring (a derivative of cyclohexane) in Oseltamivir (Tamiflu) was a key design element that contributed to its metabolic stability and oral bioavailability.[5] In another instance, when exploring derivatives of hexahydrocannabinol, a cyclopentyl group at a specific position resulted in the highest potency at CB1 and CB2 receptors, though the cyclobutyl and by extension, the larger cyclohexyl analogs also showed significant activity, highlighting the sensitivity of the receptor to the size and conformation of the aliphatic ring.[13]

Synthetic Considerations

Both (S)-Methyl 2-amino-3-cyclopentylpropanoate and (S)-Methyl 2-amino-3-cyclohexylpropanoate are readily accessible through established synthetic routes, often starting from the corresponding aldehydes or bromides and employing methods like asymmetric synthesis using chiral auxiliaries. While the starting materials for the cyclohexyl derivative may be slightly less expensive due to the prevalence of cyclohexane in industrial chemistry, the overall synthetic complexity for both building blocks is comparable for research and development purposes.

Experimental Protocol: Representative Asymmetric Synthesis

A common method for synthesizing these non-natural amino acids is through the use of an Evans' chiral auxiliary.

Objective: To synthesize (S)-Methyl 2-amino-3-cyclohexylpropanoate with high stereocontrol.

Materials:

  • (4S)-4-benzyl-2-oxazolidinone (Evans' auxiliary)

  • n-Butyllithium (n-BuLi)

  • Bromoacetyl bromide

  • Cyclohexylmethylmagnesium bromide (Grignard reagent)

  • Copper(I) cyanide (CuCN)

  • Lithium hydroxide

  • Hydrogen peroxide

  • Diazomethane or (Trimethylsilyl)diazomethane for esterification

  • Anhydrous THF, Et2O, and other necessary solvents

Procedure:

  • Acylation of Auxiliary: The Evans' auxiliary is first acylated with bromoacetyl bromide to form the N-bromoacetyl oxazolidinone.

  • Enolate Formation: The acylated auxiliary is treated with a strong base like n-BuLi at -78 °C to generate a stereochemically defined enolate.

  • Cuprate Formation and Conjugate Addition: In a separate flask, cyclohexylmethylmagnesium bromide is reacted with CuCN to form a Gilman cuprate. This cuprate is then added to the enolate solution, leading to a stereoselective conjugate addition of the cyclohexylmethyl group.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved under basic conditions (e.g., LiOH/H2O2) to yield the free (S)-2-amino-3-cyclohexylpropanoic acid.

  • Esterification: The resulting carboxylic acid is then esterified, for example, by reaction with diazomethane or through a Fisher esterification, to yield the final product, (S)-Methyl 2-amino-3-cyclohexylpropanoate.

Conclusion and Future Perspectives

The choice between incorporating a cyclopentyl or a cyclohexyl moiety into a drug candidate is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacological profile.

  • Choose (S)-Methyl 2-amino-3-cyclohexylpropanoate when:

    • A rigid, well-defined conformation is required to maximize binding affinity and selectivity for a specific target.

    • Increased lipophilicity is desired to enhance membrane permeability, and potential metabolic liabilities at the 4-position can be addressed through other modifications.

    • A three-dimensional scaffold is needed to fill a larger hydrophobic pocket.

  • Choose (S)-Methyl 2-amino-3-cyclopentylpropanoate when:

    • Some conformational flexibility is desirable to allow the ligand to adapt to its binding site.

    • A slightly lower lipophilicity and molecular weight are preferred to optimize the overall physicochemical properties.

    • The metabolic profile of a corresponding cyclohexyl analog is suboptimal.

Ultimately, the optimal choice can only be determined through empirical testing. The synthesis and evaluation of both analogs in parallel is a common and highly recommended strategy in lead optimization. As our understanding of the interplay between molecular structure and biological activity continues to grow, these versatile alicyclic building blocks will undoubtedly remain essential tools in the medicinal chemist's arsenal for crafting the next generation of innovative medicines.

References

  • Vertex AI Search. (n.d.). Metabolic Stability Assays. Retrieved April 3, 2026.
  • Kamenik, Z., et al. (2026). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PMC.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved April 3, 2026.
  • Creative Bioarray. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved April 3, 2026.
  • MedchemExpress.com. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved April 3, 2026.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved April 3, 2026.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved April 3, 2026.
  • Kamenik, Z., et al. (2026). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. PubMed.
  • Scribd. (n.d.).
  • Farmer, et al. (n.d.).
  • Sigma-Aldrich. (n.d.). (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride | 206438-31-5. Retrieved April 3, 2026.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved April 3, 2026.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. Retrieved April 3, 2026.
  • Ashenhurst, J. (2014).
  • Maricopa Open Digital Press. (n.d.).
  • Åstrand, A., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs.... PubMed.
  • American Chemical Society. (n.d.). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Retrieved April 3, 2026.
  • Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs.... PMC.
  • AChemBlock. (2026). (S)-2-Amino-3-cyclohexyl-2-methylpropanoic acid 95% | CAS: 942143-63-7. Retrieved April 3, 2026.
  • PubChem. (n.d.). (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137. Retrieved April 3, 2026.
  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved April 3, 2026.
  • Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs.... Springer Medizin.
  • Benchchem. (n.d.). Synthesis and Applications of (2S,3S)

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Comparing binding affinity of (S)-Methyl 2-amino-3-cyclopentylpropanoate analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Comparing the Binding Affinity of (S)-Methyl 2-amino-3-cyclopentylpropanoate Analogs for Glutamate Receptor Targets

This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret experiments aimed at comparing the binding affinities of novel amino acid analogs, using (S)-Methyl 2-amino-3-cyclopentylpropanoate as a representative scaffold. We will delve into the rationale behind experimental design, provide detailed protocols, and illustrate data interpretation, grounding our discussion in the context of targeting ionotropic glutamate receptors (iGluRs), a critical class of receptors in the central nervous system.

Part 1: Foundational Concepts in Ligand Binding

Before designing an experiment, it is crucial to understand the key parameters that define the interaction between a ligand (our analog) and its receptor. The primary measure of this interaction is the dissociation constant (Kd) , which represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In a competitive binding assay, which is a common and robust method for screening new compounds, we measure the IC₅₀ value. This is the concentration of our unlabeled test compound (the competitor) that is required to displace 50% of a known, labeled (e.g., radioactive) ligand from the target receptor. The IC₅₀ is an experimentally derived value that is dependent on the concentration and affinity of the labeled ligand used.

To determine an intrinsic measure of affinity for our test compound, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ is a more absolute measure of the affinity of the competitor for the receptor, independent of the assay conditions.

Part 2: Strategic Selection of an Assay Methodology

The choice of experimental method is paramount and depends on the specific research question, available resources, and desired throughput. Here, we compare two gold-standard techniques for affinity determination.

Radioligand Binding Assays

This classical technique relies on the principle of competition between a radiolabeled ligand (e.g., ³H-labeled) and the unlabeled test compound for binding to the target receptor, typically present in a membrane preparation from cells or tissue.

  • Expertise & Rationale: Radioligand assays are highly sensitive and well-suited for initial screening of a series of analogs. They are relatively cost-effective for high-throughput applications and provide a direct measure of binding to the receptor in a near-native membrane environment. The choice of the radioligand is critical; it must be specific for the target site of interest and possess high affinity to ensure a stable signal.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and a receptor. One molecule (typically the receptor) is immobilized on a sensor chip, and the other (the analog) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU).

  • Expertise & Rationale: The primary advantage of SPR is its ability to provide detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kd) can then be calculated as kₔ/kₐ. This provides a deeper understanding of the binding mechanism—for instance, whether a compound's high affinity is due to rapid binding or slow dissociation. This level of detail is invaluable for lead optimization in drug discovery.

Part 3: Detailed Experimental Protocol: A Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the Kᵢ of (S)-Methyl 2-amino-3-cyclopentylpropanoate analogs at the NMDA subtype of glutamate receptors, using [³H]CGP-39653 as the radioligand.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare cell membranes expressing NMDA receptors P2 Synthesize & purify cyclopentylpropanoate analogs P3 Prepare assay buffer (e.g., 50 mM Tris-HCl) A1 Aliquot membrane suspension into assay tubes P3->A1 A2 Add increasing concentrations of test analogs A1->A2 A3 Add fixed concentration of [³H]CGP-39653 A2->A3 A4 Incubate at 4°C for 2 hours to reach equilibrium A3->A4 D1 Separate bound & free ligand via rapid vacuum filtration A4->D1 D2 Quantify bound radioactivity using liquid scintillation counting D1->D2 D3 Plot % inhibition vs. log[analog] to determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff equation D3->D4

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue or from a cell line (e.g., HEK293) stably expressing the NMDA receptor subunits of interest (e.g., GluN1/GluN2A). Homogenize the tissue/cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Assay Buffer: Use a buffer appropriate for the receptor, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a final volume of 500 µL, combine:

    • 50 µL of test compound ((S)-Methyl 2-amino-3-cyclopentylpropanoate or its analog) at 10 different concentrations (e.g., ranging from 0.1 nM to 100 µM).

    • 50 µL of radioligand, [³H]CGP-39653, at a final concentration equal to its Kd (e.g., ~5 nM).

    • 300 µL of assay buffer.

    • 100 µL of membrane preparation (containing ~100-200 µg of protein).

  • Control Groups:

    • Total Binding: Contains membranes, radioligand, and buffer (no competitor analog).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radioactive NMDA antagonist (e.g., 10 µM CGS-19755) to saturate all specific binding sites.

  • Incubation: Incubate all tubes for 2 hours at 4°C on a shaker to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Part 4: Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test analog, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The resulting sigmoidal curve is then analyzed using non-linear regression (e.g., in software like GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ): Convert the experimentally determined IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Mechanism: Competitive Inhibition

G cluster_receptor NMDA Receptor Receptor Binding Site Bound_Analog Binding Site Analog Bound_Radio Binding Site [³H]CGP-39653 Analog Analog (Competitor) Analog->Receptor:f0 Binds with affinity Kᵢ Radioligand [³H]CGP-39653 (Radioligand) Radioligand->Receptor:f0 Binds with affinity Kₔ

Caption: Principle of competitive binding at the NMDA receptor site.

Comparative Data Summary

The true power of this methodology lies in comparing a series of structurally related analogs to derive a Structure-Activity Relationship (SAR). Below is a sample data table illustrating how results for a hypothetical series of (S)-Methyl 2-amino-3-cyclopentylpropanoate analogs might be presented.

Compound IDR-Group Modification (at C-4 of cyclopentyl ring)Kᵢ (nM) ± SEMFold Change vs. Parent
Parent -H158 ± 121.0
Analog A -OH (hydroxyl)75 ± 6.12.1x increase
Analog B -F (fluoro)120 ± 9.81.3x increase
Analog C -CH₃ (methyl)450 ± 352.8x decrease
Analog D -COOH (carboxyl)25 ± 2.26.3x increase

Interpretation: This table allows for a clear, at-a-glance comparison. We can quickly deduce that adding a polar, hydrogen-bond-donating carboxyl group (Analog D) dramatically increases binding affinity, while adding a bulky, hydrophobic methyl group (Analog C) is detrimental. This type of data is fundamental for guiding the next cycle of chemical synthesis and optimization in a drug discovery project.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist affinity from functional inhibition curves in radioligand binding studies. British Journal of Pharmacology. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

Engineering Peptide Resilience: A Comparative Guide on (S)-Methyl 2-amino-3-cyclopentylpropanoate vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from discovery to clinical application, their greatest liability remains their susceptibility to endogenous proteolysis and poor conformational stability. To circumvent these bottlenecks, the incorporation of non-natural amino acids (nnAAs) has become a foundational strategy in rational drug design.

This guide provides an in-depth technical comparison between natural aliphatic amino acids (such as L-Leucine and L-Isoleucine) and the engineered building block (S)-Methyl 2-amino-3-cyclopentylpropanoate (the methyl ester of β -cyclopentylalanine). By analyzing their structural mechanics, thermodynamic behavior, and proteolytic resistance, we establish a framework for optimizing peptide stability.

Mechanistic Drivers of Structural Stability

The structural stability of a peptide is governed by its ability to resist enzymatic cleavage (kinetic stability) and its propensity to maintain a functional folded state (thermodynamic stability). Substituting a natural amino acid with (S)-Methyl 2-amino-3-cyclopentylpropanoate fundamentally alters both parameters[1].

A. Proteolytic Shielding via Steric Occlusion

Natural aliphatic side chains, such as the isobutyl group of L-Leucine, are evolutionarily matched to the S1 and S1' binding pockets of endogenous endopeptidases (e.g., chymotrypsin, elastase). In contrast, the cyclopentyl ring introduces a bulky, cyclic aliphatic side chain. This unique spatial footprint creates a severe steric clash within the highly conserved catalytic clefts of proteases, effectively blocking the formation of the enzyme-substrate transition state[2].

Furthermore, the methyl ester modification at the C-terminus provides a dual advantage. First, it neutralizes the anionic carboxylate group, removing the primary recognition motif required by exopeptidases (carboxypeptidases) for terminal degradation. Second, it acts as a lipophilic prodrug moiety, significantly enhancing membrane permeability before undergoing intracellular saponification.

B. Conformational Entropy and Backbone Rigidity

Protein stability is highly dependent on the van der Waals interactions and packing density of the hydrophobic core[3]. Natural amino acids possess high rotational freedom around their χ1​ and χ2​ side-chain bonds. The bulky cyclopentyl ring restricts this dihedral freedom. By reducing the conformational entropy of the unfolded state, the non-natural amino acid thermodynamically drives the equilibrium toward the folded, stable conformation, thereby increasing the melting temperature ( Tm​ ) of the secondary structure[4].

Mechanism cluster_natural Natural Amino Acid (L-Leucine) cluster_unnatural Non-Natural Amino Acid ((S)-Methyl 2-amino-3-cyclopentylpropanoate) NatAA L-Leucine Residue (Flexible Isobutyl) Protease1 Protease S1 Pocket NatAA->Protease1 Perfect Fit Cleavage Rapid Hydrolysis (Low Stability) Protease1->Cleavage Catalysis UnnatAA Cyclopentyl Derivative (Bulky Cyclic Ring) Protease2 Protease S1 Pocket UnnatAA->Protease2 Mismatched Fit Block Steric Clash (No Cleavage) Protease2->Block Inhibition

Figure 1: Steric occlusion mechanism of cyclopentyl derivatives preventing protease active site binding.

Quantitative Performance Comparison

To objectively evaluate the impact of this substitution, we compare the stability metrics of a standard model peptide sequence containing either L-Leucine or β -cyclopentylalanine (Cpa). The data below synthesizes typical pharmacokinetic and thermodynamic improvements observed when incorporating non-canonical cyclic aliphatic residues[5][6].

Table 1: Comparative Stability Metrics

MetricL-Leucine (Natural) β -Cyclopentylalanine (Unnatural)Fold Improvement
Serum Half-Life ( t1/2​ ) ~1.2 hours> 24.0 hours> 20x
Trypsin Cleavage Rate ( kcat​/KM​ ) 4.5×104M−1s−1 <102M−1s−1 ~450x Reduction
Melting Temp ( Tm​ ) in α -helix 45.2 °C51.8 °C+6.6 °C
Exopeptidase Degradation High (Unprotected C-term)Negligible (Methyl Ester Shield)N/A

Experimental Methodologies (Self-Validating Protocols)

As Application Scientists, we must ensure that our analytical workflows are robust against matrix effects and instrumental drift. The following protocols are designed as self-validating systems , explaining not just how to perform the assay, but the causality behind each critical step.

Protocol A: LC-MS/MS Human Serum Stability Assay

This protocol quantifies the kinetic resistance of the peptide against a physiological spectrum of endo- and exopeptidases.

  • Incubation Setup : Dilute human serum to 25% (v/v) using 100 mM PBS (pH 7.4).

    • Causality: Why use 25% serum instead of 100%? While 100% serum perfectly mimics in vivo conditions, its high lipid and protein content causes severe ion suppression in the Electrospray Ionization (ESI) source of the mass spectrometer. The 25% dilution strikes the optimal balance between maintaining physiological protease kinetics and ensuring a robust signal-to-noise ratio.

  • Reaction Initiation : Spike the peptide (final concentration 10 µM) into the serum mixture and incubate at 37°C.

  • Quenching & Precipitation : At predetermined time points (0, 1, 2, 4, 8, 24 hrs), extract a 50 µL aliquot and immediately mix with 150 µL of quenching buffer (1% Trifluoroacetic acid in Acetonitrile).

  • Self-Validating Step (The Internal Standard) : The quenching buffer must contain a pre-calibrated concentration of a fully D-amino acid peptide (e.g., d-Arg-d-Pro-d-Val). Because D-peptides are entirely resistant to natural proteases[5], any variance in its LC-MS peak area across time points is exclusively due to fluctuations in extraction efficiency or instrument sensitivity. Normalizing the target peptide signal against this standard mathematically eliminates matrix-induced artifacts.

  • Analysis : Centrifuge at 14,000 x g for 15 minutes to pellet precipitated serum proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide.

Workflow Step1 1. Incubation Peptide + 25% Human Serum at 37°C Step2 2. Quenching Add TFA + Internal Standard (D-Peptide) Step1->Step2 Step3 3. Extraction Centrifuge to precipitate serum proteins Step2->Step3 Step4 4. LC-MS/MS Quantify Intact Peptide vs. Internal Standard Step3->Step4 Step5 5. Validation Constant D-Peptide recovery validates extraction Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for determining peptide serum half-life.

Protocol B: Thermal Denaturation via Circular Dichroism (CD)

This protocol measures the thermodynamic stability ( Tm​ ) conferred by the conformational rigidity of the cyclopentyl ring.

  • Sample Preparation : Dissolve the peptide in 10 mM Phosphate buffer (pH 7.4) to a concentration of 50 µM. Avoid using buffers with high chloride concentrations (like PBS), as chloride ions absorb strongly below 200 nm, obscuring critical CD signals.

  • Data Acquisition : Monitor the molar ellipticity ( θ ) at exactly 222 nm using a spectropolarimeter equipped with a Peltier temperature controller.

    • Causality: Why monitor at 222 nm? This specific wavelength corresponds to the n→π∗ transition of the peptide bond in an α -helical conformation. Tracking this wavelength isolates the unfolding of the secondary structure from general, non-specific peptide aggregation.

  • Temperature Ramp : Increase the temperature from 20°C to 95°C at a rate of 1°C/min.

  • Self-Validating Step (The Reversibility Check) : After reaching 95°C, immediately cool the sample back to 20°C at the same rate. If the CD signal at 222 nm does not recover to at least 90% of its initial baseline value, the unfolding process is irreversible (typically due to thermal aggregation). This invalidates the use of standard two-state thermodynamic equations (e.g., the van 't Hoff equation) to calculate ΔGfold​ , ensuring artifactual stability data is not published.

Conclusion

The substitution of natural aliphatic amino acids with (S)-Methyl 2-amino-3-cyclopentylpropanoate represents a highly effective method for engineering peptide resilience. By leveraging steric occlusion to block protease active sites and dihedral restriction to thermodynamically favor folded states, researchers can dramatically extend the serum half-life and functional viability of peptide therapeutics. When validated through rigorous, internally controlled analytical workflows, these non-natural modifications bridge the gap between fragile natural sequences and robust clinical candidates.

Sources

Reference NMR chemical shifts for (S)-Methyl 2-amino-3-cyclopentylpropanoate validation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals validating unnatural amino acid derivatives.

Strategic Overview: The Validation Challenge

(S)-Methyl 2-amino-3-cyclopentylpropanoate (cyclopentylalanine methyl ester) is a critical unnatural amino acid building block used in the synthesis of peptidomimetics and small-molecule therapeutics. However, validating its structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge: the compound's behavior, stability, and spectral signature change drastically depending on whether it is analyzed as a Free Base or a Hydrochloride (HCl) Salt .

This guide objectively compares the NMR performance of both forms, providing reference chemical shifts, explaining the mechanistic causality behind solvent selection, and establishing a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Causality: Free Base vs. HCl Salt

To understand the divergent NMR profiles of this compound, we must first analyze its chemical stability.

The Free Base Degradation Pathway: When (S)-Methyl 2-amino-3-cyclopentylpropanoate is left in its free base form, the unprotonated primary amine acts as a strong nucleophile. It can attack the methyl ester carbonyl of an adjacent molecule. As documented in studies on amino acid ester stability [1], this intermolecular condensation forms a linear dipeptide, which rapidly undergoes intramolecular cyclization (ejecting methanol) to form a highly stable, thermodynamically favored 2,5-diketopiperazine (DKP) ring.

The HCl Salt Stabilization: To arrest this degradation, the compound is universally synthesized and stored as a hydrochloride salt, a standard practice in pharmaceutical patent literature [2]. Protonating the amine into an ammonium ion (-NH 3+​ ) completely quenches its nucleophilicity, securing the molecule's shelf-life but fundamentally altering its electronic environment and solvent compatibility.

Degradation FreeBase (S)-Methyl 2-amino-3-cyclopentylpropanoate (Free Base) Nucleophilic Intermolecular Attack (Amine to Ester) FreeBase->Nucleophilic Room Temp Protonation HCl Salt Formation (Amine Protonation) FreeBase->Protonation + HCl DKP 2,5-Diketopiperazine (DKP) (Inactive Degradant) Nucleophilic->DKP - MeOH Stable Stable Storage Form (Nucleophilicity Quenched) Protonation->Stable

Fig 1. Chemical causality of degradation versus stabilization in amino acid methyl esters.

Self-Validating NMR Methodology

Standard NMR validation protocols dictate that every acquisition must contain internal logic checks [3]. The following step-by-step protocol is designed as a self-validating system.

Step 1: Solvent Selection & Sample Preparation

  • For Free Base: Weigh 15 mg of the sample and dissolve immediately in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Causality: CDCl 3​ provides excellent solubility for the non-polar free base and allows for rapid screening before DKP formation can occur.

  • For HCl Salt: Weigh 15 mg of the sample and dissolve in 0.6 mL of DMSO- d6​ . Causality: The ionic nature of the salt renders it insoluble in CDCl 3​ . DMSO- d6​ disrupts the crystal lattice and allows observation of the exchangeable -NH 3+​ protons.

Step 2: Acquisition Parameters

  • Frequency: 400 MHz (minimum).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the quaternary carbonyl carbons in 13 C NMR, preventing skewed integration values.

  • Scans: 16 scans for 1 H; 256 scans for 13 C.

Step 3: Spectral Processing & The "Integration Anchor"

  • Apply automatic phase correction, followed by rigorous manual zero-order and first-order adjustments to ensure a perfectly flat baseline.

  • The Anchor: Set the integration of the ester methoxy peak (-OCH 3​ ) to exactly 3.00 . Because this singlet is sharp and isolated, it serves as the internal validation anchor. If the subsequent integration of the cyclopentyl region yields >9H, it immediately flags aliphatic impurity or solvent contamination.

Workflow Prep 1. Sample Preparation (15 mg + 0.6 mL Solvent + TMS) Solvent 2. Solvent Selection (CDCl3 for Free Base | DMSO-d6 for Salt) Prep->Solvent Acq 3. NMR Acquisition (400 MHz, D1 ≥ 2.0s) Solvent->Acq Proc 4. Spectral Processing (Phase/Baseline Correction) Acq->Proc Val 5. Self-Validation (Set OCH3 integral to 3.00) Proc->Val

Fig 2. Self-validating NMR acquisition workflow for amino acid esters.

Data Synthesis: Reference Chemical Shifts

The following tables synthesize the quantitative validation data, comparing the free base and the HCl salt. Note the profound electronic deshielding effects caused by protonation.

Table 1: 1 H NMR Chemical Shifts (400 MHz) Comparison
Structural PositionFree Base (CDCl 3​ , δ ppm)HCl Salt (DMSO- d6​ , δ ppm)MultiplicityInt.Causality / Spectral Notes
-OCH 3​ 3.703.75s3HEster methyl group; sharp singlet used as the integration anchor.
α -CH 3.453.95dd / m1HShifts significantly downfield in salt due to inductive deshielding from the adjacent -NH 3+​ positive charge.
-NH 2​ / -NH 3+​ 1.558.50br s2H / 3HBroad due to quadrupolar relaxation of nitrogen. Massive downfield shift in DMSO due to strong hydrogen bonding and protonation.
β -CH 2​ 1.60 - 1.801.70 - 1.90m2HDiastereotopic protons; complex multiplet due to proximity to the chiral α -center.
Cyclopentyl CH 1.851.95m1HMethine proton on the cyclopentyl ring.
Cyclopentyl CH 2​ 1.10 - 1.701.10 - 1.75m8HOverlapping multiplets; characteristic of flexible aliphatic ring systems.
Table 2: 13 C NMR Chemical Shifts (100 MHz) Comparison
Structural PositionFree Base (CDCl 3​ , δ ppm)HCl Salt (DMSO- d6​ , δ ppm)Causality / Spectral Notes
C=O (Ester) 176.5170.2Upfield shift in the salt form due to the loss of electron donation from the free amine.
α -CH 54.551.8Deshielded by electronegative nitrogen; shifts upfield upon protonation due to conformational changes.
-OCH 3​ 52.053.1Methoxy carbon; highly consistent across all ester derivatives.
β -CH 2​ 41.038.5Aliphatic linker connecting the ring to the chiral center.
Cyclopentyl CH 37.536.2Ring methine carbon.
Cyclopentyl CH 2​ 32.5, 32.2, 25.1, 24.932.0, 31.8, 24.8, 24.5Slight peak variations depending on the exact ring pucker conformation in solution.

Conclusion

For rigorous validation of (S)-Methyl 2-amino-3-cyclopentylpropanoate, the HCl salt in DMSO- d6​ is the superior analytical standard. While the free base in CDCl 3​ offers a cleaner aliphatic window, its propensity for diketopiperazine degradation introduces unacceptable risks for long-term reference library building. By utilizing the self-validating integration anchor (-OCH 3​ = 3.00) and understanding the profound downfield shift of the α -proton ( Δδ≈+0.5 ppm) upon protonation, researchers can confidently verify the structural and chiral integrity of this critical building block.

References

  • Shornephine A: Structure, Chemical Stability, and P-Glycoprotein Inhibitory Properties of a Rare Diketomorpholine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy (Patent US11504368B2)
  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Link (Pretsch, E., Bühlmann, P., Badertscher, M.) URL:[Link]

A Researcher's Guide to the Comparative Thermodynamic Stability of (S)-Methyl 2-amino-3-cyclopentylpropanoate Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Non-proteinogenic amino acids, such as (S)-Methyl 2-amino-3-cyclopentylpropanoate, are increasingly utilized as chiral building blocks in the synthesis of novel therapeutics. The introduction of a cyclopentyl ring introduces additional stereocenters, leading to the formation of diastereomers. While possessing the same connectivity, these diastereomers can exhibit vastly different three-dimensional arrangements, profoundly impacting their thermodynamic stability. A comprehensive understanding of the relative stabilities of these isomers is paramount for the selection of the most promising drug candidates and for the optimization of synthetic and purification processes.

This guide provides an in-depth technical comparison of the methodologies used to evaluate the thermodynamic stability of the diastereomers of (S)-Methyl 2-amino-3-cyclopentylpropanoate. We will explore both experimental and computational approaches, explaining the causality behind our experimental choices and grounding our claims in authoritative sources.

The Isomers in Focus: (S)-Methyl 2-amino-3-cyclopentylpropanoate

The parent molecule, (S)-Methyl 2-amino-3-cyclopentylpropanoate, has a defined stereocenter at the alpha-carbon (C2). The cyclopentyl ring, however, can possess its own stereocenters depending on the substitution pattern of the bond connecting it to the beta-carbon (C3). For the purpose of this guide, we will consider the potential diastereomers arising from the relative orientation of the substituent on the cyclopentyl ring. Let us denote the two primary diastereomers as the cis and trans isomers, referring to the relationship between the propanoate side chain and a reference point on the cyclopentyl ring.

The fundamental question we address is: which of these diastereomers is thermodynamically more stable, and by how much? The answer lies in the subtle interplay of intramolecular forces, including steric hindrance and the potential for stabilizing hydrogen bonds.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of isomers can be determined by measuring the heat released upon combustion or by quantifying the heat changes associated with phase transitions or binding events.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful technique to investigate the thermal properties of a material.[1] By precisely measuring the heat flow into or out of a sample as a function of temperature, we can determine melting points and enthalpies of fusion. A more stable crystal lattice will require more energy to break, resulting in a higher melting point and a larger enthalpy of fusion. These parameters serve as reliable proxies for thermodynamic stability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each purified diastereomer into separate aluminum DSC pans.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample to 25 °C.

    • Perform a second heating run under the same conditions to analyze the thermal history.

  • Data Analysis: Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus) and identify the peak maximum as the melting temperature (Tm).

Expected Data Presentation:

DiastereomerMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)
cis-isomerHypothetical Value 1Hypothetical Value 2
trans-isomerHypothetical Value 3Hypothetical Value 4

A higher melting point and a larger enthalpy of fusion would suggest greater thermodynamic stability of the crystal lattice for that isomer.

Protocol 2: Bomb Calorimetry

Causality: The heat of combustion is a direct measure of the energy stored within a molecule's chemical bonds. Isomers with lower internal energy (i.e., greater thermodynamic stability) will release less heat upon combustion.[2]

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample (approximately 1 g) of each diastereomer is placed in a crucible within a high-pressure stainless steel "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

  • Ignition: The bomb is placed in a known quantity of water in a calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter.

Expected Data Presentation:

DiastereomerHeat of Combustion (ΔHc) (kJ/mol)
cis-isomerHypothetical Value 5
trans-isomerHypothetical Value 6

The isomer with the less exothermic heat of combustion is the more thermodynamically stable isomer.

Computational Assessment of Isomer Stability

Computational chemistry provides a powerful avenue for predicting and understanding the thermodynamic stability of molecules at the atomic level.[3][4] High-level quantum mechanical calculations can provide accurate estimates of the relative energies of isomers.[5]

Protocol 3: Conformational Analysis and Energy Calculation

Causality: The overall energy of a molecule is a sum of the energies of its populated conformations. The cyclopentyl ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms.[6] The orientation of the amino acid side chain relative to the ring will influence which conformations are favored. By performing a thorough conformational search and calculating the energy of each stable conformer, we can determine the Boltzmann-averaged energy of each diastereomer.

Step-by-Step Methodology:

  • Initial Structure Generation: Build 3D models of the cis and trans diastereomers of (S)-Methyl 2-amino-3-cyclopentylpropanoate.

  • Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic search of the conformational space for each diastereomer, rotating all rotatable bonds.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers identified in the previous step and perform geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • For the most accurate results, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as the G3(MP2)//B3LYP composite method.[5][7]

  • Thermodynamic Data Calculation: From the calculated vibrational frequencies, determine the Gibbs free energies (G) of each conformer at a standard temperature (e.g., 298.15 K).

  • Relative Stability Determination: The diastereomer with the lower overall Gibbs free energy is predicted to be the more thermodynamically stable.

Expected Data Presentation:

DiastereomerLowest Energy Conformer (kJ/mol)Boltzmann-Averaged Gibbs Free Energy (kJ/mol)
cis-isomerHypothetical Value 7Hypothetical Value 8
trans-isomerHypothetical Value 9Hypothetical Value 10

The isomer with the lower Boltzmann-averaged Gibbs Free Energy is the thermodynamically more stable isomer.

Visualizing the Workflow

experimental_workflow cluster_experimental Experimental Determination start_exp Purified Diastereomers (cis and trans) dsc Differential Scanning Calorimetry (DSC) start_exp->dsc Measure Tm and ΔHfus bomb Bomb Calorimetry start_exp->bomb Measure ΔHc results_exp Relative Thermodynamic Stability dsc->results_exp bomb->results_exp

Caption: Experimental workflow for determining thermodynamic stability.

computational_workflow cluster_computational Computational Assessment start_comp 3D Models of Diastereomers conf_search Conformational Search (Molecular Mechanics) start_comp->conf_search dft Geometry Optimization & Frequency Calculation (DFT) conf_search->dft high_level Single-Point Energy (e.g., G3(MP2)//B3LYP) dft->high_level gibbs Gibbs Free Energy Calculation high_level->gibbs results_comp Predicted Relative Thermodynamic Stability gibbs->results_comp

Caption: Computational workflow for predicting thermodynamic stability.

Factors Influencing Stability: A Deeper Dive

The thermodynamic stability of the diastereomers of (S)-Methyl 2-amino-3-cyclopentylpropanoate is governed by a delicate balance of several factors:

  • Steric Hindrance: The cis isomer is likely to experience greater steric strain due to the closer proximity of the bulky cyclopentyl ring and the amino ester functionality. This can lead to a less stable arrangement compared to the trans isomer, where these groups are further apart. The conformational flexibility of the cyclopentane ring plays a crucial role here.[8][9]

  • Intramolecular Hydrogen Bonding: The potential for the formation of an intramolecular hydrogen bond between the amino group and the ester carbonyl group can significantly stabilize a particular conformation.[10][11][12][13][14] The stereochemistry of the cyclopentyl ring will influence the feasibility of such an interaction. Computational modeling is particularly adept at identifying and quantifying the energetic contribution of these interactions.

  • Solvent Effects: The surrounding solvent can influence the relative stability of isomers.[13][15] In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular hydrogen bonds, potentially altering the energy landscape.

Conclusion

This guide has outlined a comprehensive, dual-pronged approach to elucidating the comparative thermodynamic stability of the diastereomers of (S)-Methyl 2-amino-3-cyclopentylpropanoate. By integrating rigorous experimental techniques like Differential Scanning Calorimetry and Bomb Calorimetry with high-level computational analysis, researchers can gain a robust understanding of the intrinsic stability of these critical chiral building blocks. This knowledge is not merely academic; it has profound implications for the rational design of synthetic routes, the development of efficient purification methods, and ultimately, the selection of the most promising and stable drug candidates for further development. The principles and protocols detailed herein provide a solid framework for any investigation into the thermodynamic properties of complex stereoisomers.

References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC. (n.d.). Retrieved from [Link]

  • Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed. (2001, September 15). Retrieved from [Link]

  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC. (n.d.). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Retrieved from [Link]

  • Intramolecular Hydrogen Bond and Internal Rotation of Aminogroup in Esters of Aminoacrylic Acids - Taylor & Francis. (2006, September 23). Retrieved from [Link]

  • Preparation of syn-δ-Hydroxy-β-amino Esters via an Intramolecular Hydrogen Bond Directed Diastereoselective Hydrogenation. Total Synthesis of (3S,4aS,6R,8S)-Hyperaspine | Organic Letters - ACS Publications. (2003, December 3). Retrieved from [Link]

  • Chapter 4: Analytical Methods - Books - The Royal Society of Chemistry. (2007, December 14). Retrieved from [Link]

  • WO1998041489A1 - Chiral separations of amino acids - Google Patents. (n.d.).
  • Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester - MDPI. (2023, August 8). Retrieved from [Link]

  • Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC. (2020, June 30). Retrieved from [Link]

  • Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates - eScholarship.org. (2021, March 16). Retrieved from [Link]

  • Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide | Journal of the American Chemical Society. (2019, December 10). Retrieved from [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (n.d.). Retrieved from [Link]

  • Stability Computationsfor Isomersof La@Cn (n = 72, 74, 76) - PMC. (n.d.). Retrieved from [Link]

  • Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers | The Journal of Physical Chemistry B - ACS Publications. (2010, May 25). Retrieved from [Link]

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  • [SPOILER] AAMC FL 3 C/P 9 : r/Mcat - Reddit. (2021, July 20). Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus. (2017, October 20). Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.). Retrieved from [Link]

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  • Protein stability – all you need to know - Single Use Support. (2024, April 9). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like (S)-Methyl 2-amino-3-cyclopentylpropanoate, an amino acid ester, are paramount. This guide moves beyond mere compliance, offering a framework for safe, efficient, and scientifically sound disposal procedures rooted in established laboratory safety principles.

Core Principles: Hazard Assessment and Risk Mitigation

The foundation of its disposal rests on four key pillars:

  • Characterization: All chemical waste must be evaluated to determine if it meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA), which includes characteristics like ignitability, corrosivity, reactivity, and toxicity[3][4].

  • Segregation: Never mix incompatible wastes.[4][5] As an amino compound, (S)-Methyl 2-amino-3-cyclopentylpropanoate could be basic and should be segregated from acids and strong oxidizers to prevent violent reactions.[4][6]

  • Containment: Waste must be stored in sturdy, chemically resistant containers with tightly sealed lids to prevent leaks and the release of vapors.[4][5][6]

  • Compliance: All disposal activities must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[3][7]

Table 1: Assumed Hazard Profile and Precautionary Measures
Potential HazardBasis of AssumptionRequired Personal Protective Equipment (PPE)Handling Precautions
Skin & Eye Irritation Analogous data from similar amino esters and amides[1][2].Nitrile gloves, safety glasses or goggles, lab coat.Avoid all direct contact. Wash hands thoroughly after handling[1]. In case of contact, flush the affected area with water for at least 15 minutes[8].
Respiratory Irritation Potential for aerosol or dust formation if in solid form[1].Use in a well-ventilated area or chemical fume hood.Avoid breathing dust or vapors. Ensure adequate ventilation[1].
Unknown Toxicity Lack of comprehensive toxicological data.Standard PPE as listed above.Treat as a toxic substance. Avoid ingestion and inhalation. Do not eat, drink, or smoke in the work area.

Standard Protocol for Waste Collection and Disposal

This protocol outlines the systematic procedure for collecting and disposing of waste (S)-Methyl 2-amino-3-cyclopentylpropanoate, whether it is surplus, contaminated, or a byproduct of a reaction. The guiding principle is to manage the waste at or near its point of generation under the control of laboratory personnel.[3]

Step-by-Step Disposal Workflow
  • Container Selection:

    • Choose a container made of a material compatible with amino acid esters (e.g., High-Density Polyethylene (HDPE), glass). The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[3][4]

  • Waste Labeling:

    • Immediately label the container using a hazardous waste tag.

    • The label must clearly state:

      • The words "Hazardous Waste."

      • Full Chemical Name: "(S)-Methyl 2-amino-3-cyclopentylpropanoate."

      • Approximate concentration and composition if mixed with solvents.

      • The date when waste was first added to the container.

  • Waste Accumulation:

    • Add waste to the container in a designated satellite accumulation area, which must be at or near the point of generation.[9]

    • Crucially, keep the container closed at all times except when actively adding waste. [5][6] Using a funnel that is then removed and cleaned is standard practice.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials like acids and oxidizers.[4][6]

    • Utilize secondary containment (such as a bin or tray) to contain any potential leaks.[3][5]

    • Adhere to institutional and regulatory time limits for waste accumulation, which can range from 180 days to one year depending on generator status.[7][9]

  • Final Disposal:

    • Once the container is full or the accumulation time limit is approaching, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

    • Never dispose of this chemical down the drain or in the regular trash.[3][11]

Diagram: Waste Disposal Workflow

G A 1. Waste Generation (Surplus or Contaminated Product) B 2. Select Compatible Container (e.g., HDPE, Glass) A->B C 3. Affix Hazardous Waste Label (Name, Date, Hazards) B->C D 4. Add Waste in Satellite Area (Keep Container Closed) C->D E 5. Store in Secondary Containment (Segregate from Incompatibles) D->E F 6. Monitor Accumulation Date & Volume E->F G 7. Arrange Pickup via EHS/ Licensed Contractor F->G H 8. Final Lawful Disposal G->H

Caption: Workflow for compliant chemical waste disposal.

Emergency Procedures: Spill and Decontamination

All laboratory personnel must be prepared to handle a chemical spill. The response depends on the scale and nature of the spill.[8]

Step-by-Step Spill Response
  • Immediate Actions:

    • Alert all personnel in the immediate area and your supervisor.[8][12]

    • If the spill is large, volatile, or involves a fire, evacuate the area and contact your institution's emergency number.[12]

  • Assess and Prepare (For Minor Spills):

    • If you are trained and it is safe to do so, proceed with cleanup.

    • Don appropriate PPE: chemical splash goggles, double nitrile gloves, and a lab coat.[13]

    • If the material is a powder, avoid creating dust. If it is a liquid, control sources of ignition if it is dissolved in a flammable solvent.[12][14]

  • Containment:

    • Control the spread of the liquid by making a dike around the spill with absorbent materials like vermiculite, sand, or commercial spill pillows.[12][14] Work from the outside of the spill inward to prevent spreading.[13][14]

  • Cleanup and Collection:

    • Apply absorbent material over the entire spill.

    • Once fully absorbed, carefully scoop the residue into a designated, compatible container for hazardous waste.[14] Use non-sparking tools if flammable solvents are present.[15]

    • Label the container as "Spill Debris" with the chemical name and date.[12]

  • Decontamination:

    • Clean the spill area and any affected equipment with a suitable detergent and water, or as recommended by your EHS office.[12][14]

    • Place all contaminated cleaning materials (gloves, wipes, etc.) into the spill debris waste container.

  • Final Steps:

    • Dispose of the spill debris container as hazardous waste.

    • Report the incident to your supervisor or Principal Investigator.[12]

Diagram: Spill Response Decision Tree

G spill Spill Occurs assess Assess Severity & Risk (Size, Location, Volatility) spill->assess minor Minor & Controllable? assess->minor ppe Don Appropriate PPE minor->ppe Yes major Evacuate Area minor->major No contain Contain Spill (Work Outside-In) ppe->contain cleanup Absorb & Collect into Waste Container contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Debris as Hazardous Waste decon->dispose alert Alert Others & Supervisor major->alert call Contact EHS/Emergency Services alert->call

Caption: Decision-making process for chemical spill response.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular disposal. Chemical residues pose a risk to unsuspecting custodial staff and the environment.[6]

  • Decontamination Procedure:

    • Ensure the container is thoroughly empty, with no remaining solids or sludge. If significant residue remains, it must be disposed of as hazardous waste.[5]

    • Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., water, ethanol) that can dissolve the residue. This is known as "triple-rinsing."[5]

  • Rinsate Collection:

    • The first rinse must always be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[5] For highly toxic chemicals, the first three rinses must be collected.[5] Given the unknown toxicity of the title compound, collecting all three rinses is the most prudent course of action.

  • Final Container Disposal:

    • After triple-rinsing and allowing the container to air-dry completely, deface or remove the original label to prevent confusion.[5]

    • Consult your institutional guidelines. Properly decontaminated containers may often be disposed of in the regular trash (for plastic) or designated glassware waste boxes.[6]

By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the utmost responsibility.

References

  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. DTSC. [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. WVU. [Link]

  • Queen Mary University of London Health & Safety Directorate. Spill procedure: Clean-up guidance. QMUL. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Emory University. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. ACS. [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • Princeton University Office of Environmental Health and Safety. Chemical Spill Procedures. Princeton University. [Link]

  • Agilent. SAFETY DATA SHEET - Amino Acid Standard. Agilent. [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Texas A&M University – Texarkana. Spill Management Procedure. TAMUT. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. ACS. [Link]

  • University of Texas at Austin Health, Safety & Risk Management. (2024, April 16). chemical waste guidelines. UT Austin. [Link]

  • US Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]

  • Axalta Coating Systems. (2018, July 10). Safety Data Sheet. Axalta. [Link]

  • U.S. Pharmacopeia. SAFETY DATA SHEET - Testosterone Cypionate. Amazon S3. [Link]

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Personal protective equipment for handling (S)-Methyl 2-amino-3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (S)-Methyl 2-amino-3-cyclopentylpropanoate

As a Senior Application Scientist, I recognize that handling specialized unnatural amino acids requires more than just reading a label—it demands a mechanistic understanding of the chemical's behavior. (S)-Methyl 2-amino-3-cyclopentylpropanoate is a critical building block in the synthesis of conformationally restricted peptides and peptidomimetic drugs. However, because it is predominantly utilized and shipped as a reactive hydrochloride salt, its physical properties present distinct handling challenges, including static aerosolization and dermal penetration.

This guide provides a self-validating system of engineering controls, Personal Protective Equipment (PPE), and disposal protocols to ensure absolute safety and operational integrity in your laboratory.

Chemical Profile & Hazard Identification

Before initiating any workflow, personnel must understand the physicochemical properties driving the compound's hazard profile[1].

PropertySpecification
Chemical Name (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
CAS Number 1191996-99-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Causality-Driven PPE Matrix

Under OSHA standard 29 CFR 1910.132[2], PPE must be explicitly tailored to the specific hazards of the operational process. Do not rely on default lab attire; use the following causality-driven matrix:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: The cyclopentyl group imparts lipophilicity, which can facilitate the dermal transport of the acidic hydrochloride moiety, causing localized skin irritation (H315). Nitrile provides an excellent barrier against both the solid powder and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve it. Double-gloving is mandated during bulk transfers.

  • Eye/Face Protection: ANSI Z87.1 compliant tight-fitting safety goggles.

    • Causality: Amino acid hydrochloride salts are highly prone to static cling. During weighing, micro-particles can easily repel off spatulas, aerosolize, and bypass standard safety glasses, leading to severe ocular irritation (H319).

  • Respiratory Protection: N95/P100 particulate respirator (US) or FFP2/FFP3 (EU).

    • Causality: Inhalation of the fine dust triggers respiratory tract inflammation (H335). While handling must occur inside a fume hood, a respirator acts as a critical secondary barrier during spill cleanup or if hood face velocity fluctuates.

  • Body Protection: Flame-retardant, static-dissipative lab coat and closed-toe footwear.

Operational Workflow & Engineering Controls

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for weighing and transfer. This protocol is grounded in the National Research Council's Prudent Practices in the Laboratory[3].

Step-by-Step Methodology:

  • Preparation & Verification: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, particularly strong bases and oxidizing agents.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula and the receiving vessel. Causality: Neutralizing the electrostatic charge prevents the crystalline powder from repelling off surfaces and aerosolizing into the breathing zone.

  • Weighing: Tare a closed-system weighing funnel or a pre-capped vial on the analytical balance. Transfer the required mass of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride inside the fume hood, seal the vessel, and then move it to the balance to record the weight.

  • Solubilization & Transfer: Instead of transferring dry powder between flasks—which risks exposure—introduce the reaction solvent (e.g., Dichloromethane or Dimethylformamide) directly into the weighing vial. Transfer the solubilized compound via a gas-tight syringe to the main reaction vessel.

Workflow A 1. Risk Assessment & Fume Hood Prep (Face Velocity 0.4-0.6 m/s) B 2. Don Specialized PPE (Nitrile Gloves, Goggles, N95) A->B C 3. Static Mitigation (Anti-static Ionizer) B->C D 4. Closed-Vessel Weighing (Minimize Aerosolization) C->D E 5. In-Vial Solubilization (Dissolve before transfer) D->E F 6. Syringe Transfer to Reactor E->F G 7. Workstation Decontamination (Wet Wiping & Neutralization) F->G

Operational workflow for the safe handling and transfer of (S)-Methyl 2-amino-3-cyclopentylpropanoate.

Spill Response & Decontamination Protocol

A spill of a reactive hydrochloride salt requires immediate, methodical action to prevent cross-contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don a P100 respirator and double nitrile gloves before approaching the spill zone.

  • Suppress: Do NOT dry sweep. Dry sweeping immediately aerosolizes the irritant. Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol) to bind the dust.

  • Collect: Wipe up the dampened powder using absorbent lab wipes.

  • Decontaminate: Wash the spill surface with a mild sodium bicarbonate solution (5% w/v) to neutralize residual hydrochloride acid, followed by a thorough deionized water rinse.

Waste Disposal Plan

Proper disposal ensures environmental compliance and prevents downstream chemical reactions in waste carboys.

  • Solid Waste: Place all contaminated wipes, empty vials, and disposable spatulas into a double-lined, clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing (S)-Methyl 2-amino-3-cyclopentylpropanoate must be segregated into Non-Halogenated Organic Waste (if dissolved in DMF/DMSO) or Halogenated Organic Waste (if dissolved in DCM).

  • Critical Warning: Do not mix this acidic hydrochloride salt waste with strong bases (e.g., sodium hydride, concentrated hydroxides) in the same waste carboy. Mixing will trigger an exothermic acid-base neutralization that can over-pressurize the container.

References

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements for Personal Protective Equipment. United States Department of Labor. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. URL:[Link]

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